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Protocols & Analytical Methods
step-by-step synthesis protocol for 3-(piperazin-1-yl)azepan-2-one
step-by-step synthesis protocol for 3-(piperazin-1-yl)azepan-2-one
An Application Note and Protocol for the Laboratory-Scale Synthesis of 3-(piperazin-1-yl)azepan-2-one
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 3-(piperazin-1-yl)azepan-2-one, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthetic strategy is centered around a robust two-step process involving the nucleophilic substitution of a halogenated azepan-2-one precursor with a mono-protected piperazine, followed by deprotection. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, explanations of the underlying chemical principles, safety precautions, and methods for purification and characterization.
Introduction
The azepane-2-one (caprolactam) scaffold and the piperazine ring are both privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds. The combination of these two moieties in 3-(piperazin-1-yl)azepan-2-one creates a novel molecule with a unique three-dimensional architecture, making it an attractive building block for the synthesis of new chemical entities. The presence of a secondary amine in the piperazine ring and a lactam functionality provides multiple points for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.
This protocol details a reliable and scalable laboratory synthesis of the title compound, commencing from readily available starting materials. The described methodology is designed to be accessible to organic chemists with a standard laboratory setup.
Synthetic Strategy Overview
The synthesis of 3-(piperazin-1-yl)azepan-2-one is achieved via a two-step sequence:
-
Step 1: Nucleophilic Substitution. This step involves the reaction of 3-bromoazepan-2-one with tert-butyl piperazine-1-carboxylate (N-Boc-piperazine). The use of a mono-protected piperazine is crucial to prevent undesired dialkylation. The reaction proceeds via an SN2 mechanism, where the nucleophilic secondary amine of N-Boc-piperazine displaces the bromide from the α-carbon of the lactam.
-
Step 2: Deprotection. The tert-butoxycarbonyl (Boc) protecting group is removed from the piperazine nitrogen under acidic conditions to yield the final product, 3-(piperazin-1-yl)azepan-2-one, which is typically isolated as a hydrochloride salt for improved stability and handling.
Figure 1: Overall synthetic workflow for 3-(piperazin-1-yl)azepan-2-one.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| 3-Bromoazepan-2-one | ≥97% | Commercially Available | |
| tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine) | ≥98% | Commercially Available | |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Finely powdered |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | |
| Hydrochloric Acid (4 M in 1,4-Dioxane) | Commercially Available | ||
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | Prepared in-house | ||
| Brine (Saturated NaCl solution) | Prepared in-house | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | ||
| Celite® | Commercially Available | For filtration |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Nitrogen/Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass funnels and filter paper
-
Standard laboratory glassware
Experimental Protocol
PART 1: Synthesis of tert-butyl 4-(2-oxoazepan-3-yl)piperazine-1-carboxylate
This step details the nucleophilic substitution reaction to form the C-N bond between the azepan-2-one and piperazine rings.
Figure 2: Workflow for the synthesis of the Boc-protected intermediate.
Step-by-Step Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoazepan-2-one (1.0 eq), N-Boc-piperazine (1.1 eq), and anhydrous potassium carbonate (2.5 eq).
-
Causality Insight: Potassium carbonate acts as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. Anhydrous conditions are preferred to prevent side reactions.
-
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 3-bromoazepan-2-one.
-
Heating and Reaction: Place the flask in a pre-heated oil bath at 80 °C and stir the mixture under a nitrogen atmosphere.
-
Expertise & Experience: Heating is necessary to overcome the activation energy of the reaction. 80 °C is a good starting point to ensure a reasonable reaction rate without significant decomposition. The reaction is performed under an inert atmosphere to prevent the absorption of atmospheric moisture and CO₂.[1]
-
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is considered complete when the spot corresponding to the 3-bromoazepan-2-one has been consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic extracts.
-
Trustworthiness: Multiple extractions ensure efficient recovery of the product from the aqueous phase.
-
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification (Optional): The crude product may be of sufficient purity for the next step. If necessary, it can be purified by column chromatography on silica gel.
PART 2: Synthesis of 3-(piperazin-1-yl)azepan-2-one (Deprotection)
This step involves the removal of the Boc protecting group to yield the final product.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude tert-butyl 4-(2-oxoazepan-3-yl)piperazine-1-carboxylate from the previous step in a minimal amount of dichloromethane (DCM) or ethyl acetate in a round-bottom flask.
-
Acid Addition: To the stirred solution, add an excess of 4 M HCl in 1,4-dioxane (approximately 5-10 equivalents) at room temperature.
-
Causality Insight: The strong acidic conditions protonate the Boc group, leading to its cleavage as isobutylene and carbon dioxide. The use of HCl in dioxane provides anhydrous acidic conditions, and the product precipitates as its hydrochloride salt.
-
-
Reaction: Stir the mixture at room temperature for 2-4 hours. A precipitate should form during this time.
-
Monitoring: Monitor the reaction by TLC until the starting material is no longer visible.
-
Isolation: Isolate the precipitate by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold diethyl ether or ethyl acetate to remove any non-polar impurities.
-
Drying: Dry the solid under vacuum to obtain 3-(piperazin-1-yl)azepan-2-one as its hydrochloride salt.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results for 3-(piperazin-1-yl)azepan-2-one |
| ¹H NMR | Peaks corresponding to the protons on the azepane and piperazine rings. The integration should be consistent with the structure. |
| ¹³C NMR | Signals for the carbonyl carbon of the lactam, and the carbons of the azepane and piperazine rings. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the free base (C₁₀H₁₉N₃O, MW: 197.28 g/mol ) or its protonated form [M+H]⁺ at m/z 198.16.[2] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch (piperazine and lactam), C=O stretch (lactam), and C-N bonds. |
Safety Precautions
All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Piperazine: Piperazine is corrosive and can cause severe skin burns and eye damage.[3] It is also a respiratory sensitizer.[4] Avoid inhalation of dust and direct contact with skin and eyes.[3][4][5][6]
-
3-Bromoazepan-2-one: This is an alkylating agent and should be handled with care as it is likely to be a skin and eye irritant.
-
N,N-Dimethylformamide (DMF): DMF is a skin and eye irritant and can be absorbed through the skin. It is also a suspected teratogen.
-
Hydrochloric Acid (in Dioxane): This is a corrosive and flammable reagent. Handle with extreme care to avoid contact and inhalation.
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[3][4]
References
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of (S)-3-amino-1-methylazepan-2-one.
- Apollo Scientific. (n.d.). Piperazine Safety Data Sheet.
- ResearchGate. (2019). Efficient Synthesis of 3-Amino-1,5-benzodiazepine-2-one Derivatives.
- Fisher Scientific. (2025). 1-Boc-piperazine Safety Data Sheet.
- Loba Chemie. (n.d.). PIPERAZINE ANHYDROUS FOR SYNTHESIS Safety Data Sheet.
- New Jersey Department of Health. (n.d.). Hazard Summary: Piperazine.
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- Bouvier, B., et al. (2015). The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines.
- ACS Publications. (2003). Practical Asymmetric Synthesis of 1,2-Diamines in the 3-Aminoazepane Series. The Journal of Organic Chemistry.
- Royal Society of Chemistry. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.
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- National Center for Biotechnology Information. (n.d.). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
- Gökmen, Z., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study.
- ResearchGate. (2019). Synthesis of 3-Amino-1,5-benzodiazepine-2-one Derivatives from Dehydroalanine Derivatives.
- MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- ChemicalBook. (n.d.). 3-Piperazinyl-1,2-benzisothiazole hydrochloride synthesis.
- Royal Society of Chemistry. (2011).
- ChemicalBook. (2026). 3-(1-Piperazinyl)-1,2-benzisothiazole.
- Benchchem. (n.d.). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
- ACS Publications. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews.
- National Center for Biotechnology Information. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.
- MDPI. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines.
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
- ACG Publications. (2022). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles.
- National Center for Biotechnology Information. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- ChemicalBook. (n.d.). 3-(1-Piperazinyl)-1,2-benzisothiazole synthesis.
- Google Patents. (n.d.). US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole.
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- Pharmaffiliates. (n.d.). Chemical Name : 3-(1-Piperazinyl-d8)-1,2-benzisothiazole.
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HPLC method development for 3-(piperazin-1-yl)azepan-2-one quantification
HPLC method development for 3-(piperazin-1-yl)azepan-2-one quantification
An Application Note for the Quantification of 3-(piperazin-1-yl)azepan-2-one by Stability-Indicating HPLC-UV
Abstract
This application note presents a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 3-(piperazin-1-yl)azepan-2-one. As a key intermediate in pharmaceutical synthesis, rigorous quality control of this compound is paramount. The developed reversed-phase HPLC (RP-HPLC) method addresses the inherent analytical challenges of this polar, basic analyte, such as poor retention and peak tailing. This guide provides a detailed walkthrough of the method development strategy, the final optimized protocol, and a full validation study performed in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2] The causality behind each experimental choice is explained to provide researchers with a robust framework for adapting and troubleshooting the method for their specific needs.
Introduction and Analyte Considerations
3-(piperazin-1-yl)azepan-2-one is a heterocyclic compound featuring both a lactam and a piperazine functional group. These moieties are common scaffolds in active pharmaceutical ingredients (APIs), making this compound a valuable building block in drug development. Accurate quantification is essential for ensuring reaction yield, monitoring purity, and performing stability testing of the intermediate and final API.
The chemical structure of 3-(piperazin-1-yl)azepan-2-one presents distinct challenges for chromatographic analysis:
-
Polarity and Basicity: The presence of two secondary amine groups in the piperazine ring (pKa values typically in the range of 5-6 and 9-10) makes the molecule highly basic and polar. This can lead to poor retention on traditional non-polar stationary phases (like C18) and severe peak tailing due to strong, undesirable interactions with residual silanol groups on the silica support.[3][4]
-
Lack of a Strong Chromophore: The molecule does not possess extensive conjugation or aromatic rings, resulting in weak ultraviolet (UV) absorbance. This necessitates detection at low UV wavelengths (e.g., 200-215 nm), which can be prone to baseline noise and interference from common HPLC solvents and additives.[5] For trace-level analysis, derivatization might be considered, but for routine quantification, optimizing a direct UV detection method is often more efficient.[6]
This guide focuses on developing a direct, stability-indicating HPLC method, which is a quantitative analytical procedure that can accurately measure the active ingredient without interference from degradation products, process impurities, or other potential contaminants.[7][8]
Method Development Strategy: A Logic-Driven Approach
The development of a robust HPLC method follows a systematic progression from understanding the analyte's properties to fine-tuning chromatographic parameters for optimal performance.[9] The workflow is designed to logically address the challenges posed by 3-(piperazin-1-yl)azepan-2-one.
Caption: Workflow for HPLC Method Development.
Stationary Phase (Column) Selection
The choice of stationary phase is the most critical factor influencing selectivity.[10]
-
Initial Consideration (Standard C18): A standard C18 column is often the first choice in reversed-phase HPLC. However, for a basic analyte like ours, interactions between the protonated amine groups and negatively charged (ionized) silanol groups on the silica surface can cause significant peak tailing.[3]
-
Recommended Approach (Polar-Endcapped C18): To mitigate this issue, a column with a polar-endcapped C18 phase or an "aqueous compatible" C18 is recommended. These columns are designed to shield the residual silanols, reducing secondary interactions and improving peak shape for basic compounds.[11][12] They also provide better retention for polar analytes in highly aqueous mobile phases. An alternative would be a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is specifically designed for polar compounds.[13] For this application, we will proceed with a polar-endcapped C18 column to leverage the well-understood reversed-phase mechanism.
Mobile Phase Selection and Optimization
The mobile phase composition is adjusted to control analyte retention and selectivity.[14][15]
-
Organic Modifier: Acetonitrile is generally preferred over methanol as it offers lower viscosity (resulting in lower backpressure) and a lower UV cutoff wavelength (~190 nm), which is advantageous for detecting compounds with poor chromophores.[16]
-
Aqueous Phase and pH Control: Controlling the mobile phase pH is crucial for basic analytes.[17] By setting the pH at least 2 units below the analyte's lowest pKa, we ensure the piperazine moiety is fully and consistently protonated. This minimizes peak shape distortion that can occur when the pH is close to the pKa.[18] A low pH (e.g., 2.5-3.0) is ideal. A phosphate buffer is an excellent choice for UV detection due to its low UV absorbance and effective buffering capacity in this pH range.[16]
-
Gradient vs. Isocratic Elution: Isocratic elution (constant mobile phase composition) is simpler and more robust. However, if process impurities or degradation products with a wide range of polarities are expected, a gradient elution (where the organic solvent percentage is increased over time) will be necessary to ensure all components are eluted with good peak shape in a reasonable time.[8] We will start by developing an isocratic method for the main analyte.
Caption: Problematic interaction causing peak tailing.
Detection Wavelength
A photodiode array (PDA) detector is used to scan a range of wavelengths to determine the absorbance maximum. For 3-(piperazin-1-yl)azepan-2-one, the optimal wavelength is expected to be in the low UV range. A wavelength of 210 nm was selected as it provides a reasonable signal-to-noise ratio without being excessively low where baseline interference becomes problematic.
Detailed Experimental Protocol: Optimized Method
This section provides the step-by-step protocol for the final, optimized HPLC method.
3.1. Instrumentation and Consumables
-
HPLC System: An HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and photodiode array (PDA) detector.
-
Column: Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm (or equivalent polar-endcapped C18 column).
-
Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (analytical grade), Phosphoric Acid (analytical grade), Water (HPLC grade or Milli-Q).
3.2. Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter before use.
-
Mobile Phase B (Organic): 100% Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 95:5 ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 3-(piperazin-1-yl)azepan-2-one reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations for the calibration curve (e.g., 1, 5, 25, 50, 100, 150 µg/mL).
3.3. Chromatographic Conditions
| Parameter | Condition |
| Column | Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | Isocratic: 95% Mobile Phase A / 5% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
Method Validation
The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[2] Validation ensures the method is reliable, reproducible, and accurate for the quantification of 3-(piperazin-1-yl)azepan-2-one.[19]
Caption: Workflow for analytical method validation.
Specificity (Stability-Indicating Nature)
Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities or degradants.[19] A forced degradation study was conducted to demonstrate this.[20] A solution of the analyte (100 µg/mL) was subjected to various stress conditions as mandated by ICH guidelines.[21][22]
Forced Degradation Protocol:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 105 °C for 48 hours.
-
Photolytic Degradation: Solution exposed to 1.2 million lux hours of visible light and 200 watt hours/square meter of UV light.
Results: In all stressed samples, the main analyte peak was well-resolved from all degradation product peaks, and peak purity analysis confirmed no co-eluting peaks. This confirms the method is stability-indicating.[23]
Linearity and Range
The linearity was evaluated by analyzing six concentrations ranging from 1 to 150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result | Acceptance Criteria |
| Range | 1.0 - 150.0 µg/mL | - |
| Regression Equation | y = 45210x + 1250 | - |
| Correlation Coefficient (r²) | 0.9997 | ≥ 0.999 |
The method is linear over the specified range.[24]
Accuracy (Recovery)
Accuracy was determined by the standard addition method. The analyte was spiked into a sample matrix at three concentration levels (80%, 100%, and 120% of the target concentration of 100 µg/mL). Each level was prepared in triplicate.
| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80.0 | 79.2 | 99.0% |
| 100% | 100.0 | 101.1 | 101.1% |
| 120% | 120.0 | 118.9 | 99.1% |
| Average Recovery | 99.7% |
The high recovery values demonstrate the accuracy of the method.[25]
Precision
Precision was evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day Precision): Six replicate injections of a 100 µg/mL standard were performed on the same day.
-
Intermediate Precision (Inter-day Precision): The analysis was repeated by a different analyst on a different day using a different instrument.
| Precision Level | % RSD of Peak Area | Acceptance Criteria |
| Repeatability | 0.45% | ≤ 2.0% |
| Intermediate Precision | 0.82% | ≤ 2.0% |
The low Relative Standard Deviation (%RSD) values indicate excellent method precision.[26]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise (S/N) ratio. The LOQ was confirmed by demonstrating acceptable precision (%RSD ≤ 10%) at that concentration.[27]
| Parameter | Result |
| LOD (S/N ≈ 3:1) | 0.3 µg/mL |
| LOQ (S/N ≈ 10:1) | 1.0 µg/mL |
Robustness
Robustness was evaluated by making small, deliberate variations to the method parameters and observing the effect on the results.
| Parameter Varied | Variation | System Suitability Impact |
| Flow Rate | ± 0.1 mL/min (0.9 & 1.1) | No significant change |
| Column Temperature | ± 2 °C (28 & 32) | No significant change |
| Mobile Phase pH | ± 0.2 units (2.8 & 3.2) | No significant change |
The method is robust to minor changes in its operating parameters.
Conclusion
A specific, accurate, precise, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the quantification of 3-(piperazin-1-yl)azepan-2-one. The method effectively overcomes the chromatographic challenges associated with this polar basic compound by using a polar-endcapped C18 column and a low-pH buffered mobile phase. This application note provides a complete protocol and a logical framework that can be readily implemented in quality control and research laboratories for reliable analysis of this important pharmaceutical intermediate.
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Development And Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl) Piperazine Impurity in Ketoconazole Bulk and Formulations. Impactfactor. [Link]
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Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]
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The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Taylor & Francis Online. [Link]
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Analysis of Four β-Lactam Antibiotics in Water Using an Agilent 1290 Infinity II LC and an Agilent 6470 Triple Quadrupole LC/M. Agilent. [Link]
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Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Chrom Tech. [Link]
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Simultaneous Determination of Eight β-Lactam Antibiotics... by Using Ultra-High-Performance Liquid Chromatography with Ultraviolet Detection. PMC. [Link]
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Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. [Link]
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Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Semantic Scholar. [Link]
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- 10. HPLC Column Selection Guide | Phenomenex [phenomenex.com]
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- 12. HPLC Column Selection Guide [scioninstruments.com]
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- 18. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 19. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 20. onyxipca.com [onyxipca.com]
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- 25. actascientific.com [actascientific.com]
- 26. Simultaneous Determination of Eight β-Lactam Antibiotics, Amoxicillin, Cefazolin, Cefepime, Cefotaxime, Ceftazidime, Cloxacillin, Oxacillin, and Piperacillin, in Human Plasma by Using Ultra-High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 3-(Piperazin-1-yl)azepan-2-one as a Privileged sp³-Rich Scaffold in Hit-to-Lead Drug Discovery
Application Note: 3-(Piperazin-1-yl)azepan-2-one as a Privileged sp³-Rich Scaffold in Hit-to-Lead Drug Discovery
Executive Summary & Structural Rationale
In modern drug discovery, the transition from flat, sp²-hybridized aromatic systems to topologically complex, sp³-rich scaffolds is a proven strategy to improve clinical translation. High fraction sp³ (Fsp³) correlates strongly with enhanced aqueous solubility, reduced off-target promiscuity, and improved metabolic stability.
3-(piperazin-1-yl)azepan-2-one (commercially available as a hydrochloride salt[1]) represents a highly versatile, bifunctional building block that perfectly aligns with this "escape from flatland" paradigm. Structurally, it merges two privileged motifs:
-
The Azepan-2-one (Caprolactam) Core: Acts as a conformationally restricted dipeptide isostere. The lactam motif provides critical hydrogen bond donor/acceptor vectors capable of mimicking peptide turns, which is highly valuable in targeting proteases and G-protein coupled receptors (GPCRs)[2][3].
-
The Piperazine Appendage: A highly basic, solubilizing moiety that serves as the primary vector for library diversification.
This application note details the physicochemical profiling, chemoselective synthetic workflows, and pharmacological applications of this scaffold for researchers engaged in hit-to-lead optimization.
Physicochemical Profiling & Lead-Likeness
A successful hit-to-lead campaign requires starting materials with sufficient "runway" to accommodate added molecular weight and lipophilicity without violating Lipinski’s or Veber’s rules. As summarized in Table 1, 3-(piperazin-1-yl)azepan-2-one possesses exceptional lead-like metrics.
Table 1: Physicochemical Properties of the Unmodified Scaffold
| Property | Calculated Value | Drug-Likeness Implication (Hit-to-Lead Context) |
| Molecular Weight (MW) | 197.28 g/mol | Extremely low MW; allows addition of ~300 Da of target-binding motifs before hitting the 500 Da limit. |
| cLogP | ~ -0.50 | Highly hydrophilic. Ideal for counteracting the lipophilicity of appended aryl/heteroaryl groups. |
| Fraction sp³ (Fsp³) | 0.80 (8 out of 10 carbons) | High 3D character; minimizes π-π stacking driven aggregation and improves target specificity. |
| Topological Polar Surface Area | 41.5 Ų | Excellent membrane permeability profile; well within the limits for blood-brain barrier (BBB) penetration if required. |
| pKa (Piperazine NH) | ~ 9.5 - 9.8 | Ensures protonation at physiological pH (7.4), driving aqueous solubility and favorable ADME properties. |
| pKa (Lactam NH) | ~ 15.0 | Remains neutral in vivo; provides a stable hydrogen bond donor for target engagement. |
Synthetic Methodologies: Chemoselective Functionalization
The utility of this scaffold lies in the vast electronic difference between its two nitrogenous centers. The secondary amine of the piperazine is highly nucleophilic, whereas the lactam nitrogen is delocalized and weakly nucleophilic. This allows for chemoselective derivatization without the need for orthogonal protecting groups during the initial library synthesis phase.
Protocol A: Chemoselective Piperazine Amidation
Causality & Rationale: To build a library of amide derivatives, we utilize HATU as the coupling reagent. HATU is highly efficient for coupling sterically hindered secondary amines (like substituted piperazines) and minimizes epimerization if chiral acids are used. The addition of N,N-Diisopropylethylamine (DIPEA) serves a dual purpose: it liberates the piperazine from its HCl salt form and acts as a non-nucleophilic base to drive the coupling cycle. The lactam nitrogen remains entirely unreactive under these conditions.
Step-by-Step Methodology:
-
Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the carboxylic acid of choice (1.1 equiv, 0.55 mmol) in anhydrous N,N-dimethylformamide (DMF) (3.0 mL) under a nitrogen atmosphere.
-
Activation: Add HATU (1.2 equiv, 0.60 mmol) followed by DIPEA (3.0 equiv, 1.5 mmol). Stir the mixture at room temperature for 15 minutes to allow the formation of the active OAT ester.
-
Coupling: Add 3-(piperazin-1-yl)azepan-2-one hydrochloride (1.0 equiv, 0.50 mmol)[1] in one portion. The reaction mixture will typically turn pale yellow.
-
Monitoring & Workup: Stir at room temperature for 2–4 hours. Monitor completion via LC-MS. Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ (10 mL).
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to remove residual DMF, followed by brine (10 mL).
-
Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (DCM:MeOH gradient) to yield the pure piperazine-amide.
Protocol B: Lactam N-Arylation via Buchwald-Hartwig Cross-Coupling
Causality & Rationale: If the SAR requires functionalization of the lactam nitrogen to probe hydrophobic pockets, the piperazine must first be protected (e.g., as a Boc-carbamate). The weakly nucleophilic lactam is then arylated using palladium catalysis. We employ Pd₂(dba)₃ and Xantphos; the wide bite angle of the Xantphos ligand facilitates the challenging reductive elimination step required for lactam N-arylation.
Step-by-Step Methodology:
-
Protection: Convert the starting material to tert-butyl 4-(2-oxoazepan-3-yl)piperazine-1-carboxylate using Boc₂O and TEA in DCM (Quantitative yield).
-
Setup: In a flame-dried Schlenk tube, combine the Boc-protected intermediate (1.0 equiv, 0.5 mmol), the aryl halide (1.2 equiv, 0.6 mmol), Cs₂CO₃ (2.0 equiv, 1.0 mmol), Pd₂(dba)₃ (0.05 equiv, 2.5 mol%), and Xantphos (0.1 equiv, 5 mol%).
-
Degassing: Evacuate and backfill the tube with argon three times. Add anhydrous, degassed 1,4-dioxane (4.0 mL).
-
Reaction: Seal the tube and heat to 100 °C in an oil bath for 12–16 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Concentrate the filtrate and purify via silica gel chromatography.
-
Deprotection: Treat the purified product with 4M HCl in dioxane for 2 hours at room temperature to reveal the basic piperazine amine for further functionalization or salt formation.
Figure 1: Divergent hit-to-lead synthetic workflow utilizing the chemoselective handles of the scaffold.
Pharmacological Application: GPCR Targeting
Azepan-2-one derivatives have gained significant traction in medicinal chemistry, particularly as modulators of G-protein coupled receptors (GPCRs). For instance, highly substituted azepan-2-ones have been discovered as potent and selective Cannabinoid Type 2 (CB2) receptor agonists for the treatment of inflammatory pain[2][4].
In these systems, the azepan-2-one ring appropriately occupies the active site of the receptor, forming critical hydrophobic interactions with key residues (e.g., W258 and F117 in the CB2 receptor), which are essential for ligand recognition and receptor activation[4]. By utilizing 3-(piperazin-1-yl)azepan-2-one, researchers can anchor the lactam within this hydrophobic pocket while projecting the piperazine moiety outward into solvent-exposed regions or secondary binding pockets to optimize pharmacokinetic properties and selectivity. Furthermore, azepan-2-one derivatives have demonstrated robust in vivo stability when utilized as broad-spectrum chemokine inhibitors[3].
Figure 2: Mechanism of action for azepan-2-one based GPCR agonists (e.g., CB2 receptor pathway) in pain management.
References
-
Discovery of 4-(1,2,4-Oxadiazol-5-yl)azepan-2-one Derivatives as a New Class of Cannabinoid Type 2 Receptor Agonists for the Treatment of Inflammatory Pain. Journal of Medicinal Chemistry.[Link]
-
Identification of 3-(Acylamino)azepan-2-ones as Stable Broad-Spectrum Chemokine Inhibitors Resistant to Metabolism in Vivo. Journal of Medicinal Chemistry.[Link]
-
Construction of Highly Functionalized Piperazinones via Post-Ugi Cyclization and Diastereoselective Nucleophilic Addition. The Journal of Organic Chemistry.[Link]
-
3-(piperazin-1-yl)azepan-2-one hydrochloride Product Information. Accela ChemBio.[Link]
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Application Notes and Protocols for the Incorporation of 3-(piperazin-1-yl)azepan-2-one into Synthetic Peptides
Application Notes and Protocols for the Incorporation of 3-(piperazin-1-yl)azepan-2-one into Synthetic Peptides
Abstract
The incorporation of non-canonical amino acids and structurally complex building blocks into peptides is a cornerstone of modern drug discovery and chemical biology. These modifications can confer enhanced proteolytic stability, improved receptor affinity, and novel pharmacological properties. This guide provides a comprehensive technical overview and detailed protocols for the successful incorporation of 3-(piperazin-1-yl)azepan-2-one, a unique lactam-containing diamine structure, into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). We will address the critical aspects of building block preparation, orthogonal protection strategies, optimized coupling conditions, and final peptide characterization.
Introduction: The Rationale for Incorporating Piperazinyl-Azepanone Scaffolds
Peptides are highly specific and potent signaling molecules, but their therapeutic potential is often limited by poor metabolic stability and membrane permeability. The introduction of constrained heterocyclic systems, such as the azepan-2-one (caprolactam) ring, can rigidify the peptide backbone, potentially locking it into a bioactive conformation. The piperazine moiety offers a versatile handle for further modification, allowing for the introduction of diverse functional groups to modulate solubility, charge, and target interactions. The combined 3-(piperazin-1-yl)azepan-2-one scaffold, therefore, represents a novel building block for creating peptidomimetics with unique three-dimensional structures and enhanced drug-like properties.
The primary challenge in incorporating this building block lies in its bifunctional nature (two secondary amines in the piperazine ring) and potential steric hindrance. This necessitates a carefully designed synthetic strategy, particularly concerning orthogonal protection of the piperazine nitrogens to ensure selective acylation and prevent unwanted side reactions during peptide elongation.
Workflow for Peptide Synthesis
The overall process for incorporating 3-(piperazin-1-yl)azepan-2-one into a peptide sequence via SPPS is outlined below. This workflow emphasizes the key decision points and quality control steps necessary for a successful synthesis.
Caption: Workflow for incorporating 3-(piperazin-1-yl)azepan-2-one (Paz).
Preparation of the Protected Building Block: Fmoc-Paz(Boc)-OH
To successfully integrate 3-(piperazin-1-yl)azepan-2-one into Fmoc-SPPS, it must be derivatized into a stable, selectively protected building block. The primary amino group for peptide bond formation is the nitrogen of the lactam ring, which will be Fmoc-protected. One of the piperazine nitrogens must be orthogonally protected to prevent it from reacting during peptide coupling steps. The tert-butoxycarbonyl (Boc) group is an ideal choice as it is stable to the basic conditions of Fmoc deprotection but is readily removed during the final acidic cleavage step.
Protocol 1: Synthesis of Fmoc-(3-(4-Boc-piperazin-1-yl)azepan-2-one)-OH (Fmoc-Paz(Boc)-OH)
-
Step 1: Selective Boc Protection of Piperazine
-
Dissolve 3-(piperazin-1-yl)azepan-2-one dihydrochloride (1.0 eq) in a 1:1 mixture of Dioxane/Water.
-
Add sodium bicarbonate (NaHCO₃, 3.0 eq) and stir until the solution becomes clear.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in Dioxane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the Dioxane under reduced pressure. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield crude 3-(4-Boc-piperazin-1-yl)azepan-2-one. This product is often used in the next step without further purification.
-
-
Step 2: Fmoc Protection of the Lactam Nitrogen
-
The lactam nitrogen is part of an amide bond and generally unreactive. To attach the Fmoc group, we must first deprotonate it. This is a challenging step and requires anhydrous conditions.
-
Dissolve the crude product from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78°C under an inert atmosphere (e.g., Argon).
-
Add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq) dropwise and stir for 1 hour at -78°C.
-
Add 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.1 eq) or Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) and allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the final product, Fmoc-Paz(Boc)-OH, by flash column chromatography (silica gel) using a gradient of ethyl acetate in hexanes.
-
Solid-Phase Peptide Synthesis (SPPS) Protocols
The following protocols are based on a standard Fmoc/tBu strategy.[1] All steps should be performed in a dedicated peptide synthesis vessel with appropriate agitation.
Materials & Reagents
-
Resin: Rink Amide MBHA resin is a good choice for generating C-terminally amidated peptides.
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).[2]
-
Deprotection Solution: 20% piperidine in DMF.[3]
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, HCTU, or PyBOP.[4][5]
-
Base: Diisopropylethylamine (DIPEA).
-
Washing Solvents: DMF, DCM, Isopropanol (IPA).
Protocol 2: Standard SPPS Cycle for Natural Amino Acids
-
Resin Swelling: Swell the resin in DMF for 30 minutes, then wash with DCM (3x) and DMF (3x).
-
Fmoc Deprotection: Treat the resin with 20% piperidine/DMF (1 x 2 min, 1 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5x), IPA (2x), and DMF (3x) to remove piperidine and dibenzofulvene adducts.
-
Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (4 eq) with HATU (3.9 eq) and DIPEA (8 eq) in DMF for 1-5 minutes.[2]
-
Add the activated amino acid solution to the resin.
-
Allow the reaction to proceed for 45-60 minutes.
-
Perform a Kaiser test or Chloranil test to confirm reaction completion.
-
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Repeat steps 2-5 for each subsequent amino acid in the sequence.
Protocol 3: Incorporation of the Fmoc-Paz(Boc)-OH Building Block
Due to the steric bulk of the Fmoc-Paz(Boc)-OH building block, optimized coupling conditions are critical to ensure high efficiency.[2][6]
-
Fmoc Deprotection: Perform the deprotection of the N-terminal amino acid on the resin as described in Protocol 2, Step 2.
-
Washing: Perform the washing steps as described in Protocol 2, Step 3.
-
Specialized Coupling of Fmoc-Paz(Boc)-OH:
-
In a separate vessel, dissolve Fmoc-Paz(Boc)-OH (2.5 eq) and HATU (2.4 eq) in NMP. Add DIPEA (5 eq). NMP is often preferred over DMF for its superior solvating properties in difficult couplings.[2]
-
Allow pre-activation to proceed for 5 minutes.
-
Add the activated solution to the deprotected resin.
-
Extend the coupling time to 4 hours.
-
Monitor the reaction for completeness using a quantitative test (e.g., Kaiser test).
-
If the test is positive (indicating incomplete coupling), wash the resin with DMF and perform a second coupling (double coupling) with a fresh solution of activated Fmoc-Paz(Boc)-OH for another 4 hours or overnight.[2]
-
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly as described in Protocol 2, Step 5.
-
Continue with the synthesis of the remaining peptide sequence using Protocol 2.
Peptide Cleavage, Purification, and Characterization
Protocol 4: Cleavage and Purification
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group using Protocol 2, Step 2.
-
Washing and Drying: Wash the resin with DMF (5x), DCM (5x), and Methanol (3x). Dry the resin under high vacuum for at least 2 hours.
-
Cleavage:
-
Prepare a cleavage cocktail. A standard choice is Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). This cocktail will cleave the peptide from the resin and simultaneously remove the Boc group from the piperazine moiety and other acid-labile side-chain protecting groups.
-
Add the cleavage cocktail to the dried resin (10 mL per gram of resin) and incubate with stirring for 2-3 hours at room temperature.
-
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the solution dropwise to a large volume of ice-cold diethyl ether.[6]
-
Isolation: Pellet the peptide by centrifugation, decant the ether, and wash the pellet 2-3 times with cold ether.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification:
-
Final Product: Collect the fractions containing the pure peptide, confirm the mass, pool, and lyophilize to obtain a white, fluffy powder.
Data Presentation: Expected Characterization Results
The successful incorporation of the Paz moiety should be rigorously verified.
Table 1: Mass Spectrometry Data for a Hypothetical Peptide (Ac-Ala-Paz-Gly-NH₂)
| Species | Chemical Formula | Calculated Monoisotopic Mass (Da) | Observed [M+H]⁺ (m/z) | Mass Error (ppm) |
| Target Peptide | C₁₉H₃₂N₆O₄ | 424.2485 | 425.2558 | < 5 |
| Paz Moiety | C₁₀H₁₉N₃O | 197.1528 | - | - |
Note: The mass of the Paz moiety is added to the peptide chain, replacing one hydrogen atom during peptide bond formation.
Table 2: Analytical RP-HPLC Data
| Sample | Retention Time (min) | Purity (%) | Gradient Conditions |
| Crude Peptide | Multiple Peaks | ~65% | 5-95% Acetonitrile over 30 min |
| Purified Peptide | 15.2 min | >98% | 5-95% Acetonitrile over 30 min |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Coupling of Paz unit | Steric hindrance of the building block; Poor resin solvation. | Use a more potent coupling reagent (HATU, HCTU).[4][5] Switch solvent from DMF to NMP.[2] Perform a double coupling, extending the reaction time to 4 hours or overnight. |
| Deletion Sequence (-Paz) | Inefficient coupling of the Paz unit followed by capping (if used) or coupling of the next amino acid. | Follow the suggestions for incomplete coupling. Ensure complete deprotection before the Paz coupling step. |
| Unwanted Acylation on Piperazine | Incomplete Boc protection of the building block. | Ensure the Fmoc-Paz(Boc)-OH building block is of high purity before starting SPPS. |
| Poor Cleavage Yield | Insufficient cleavage time or cocktail volume. | Extend cleavage time to 4 hours. Ensure a sufficient volume of cleavage cocktail is used to fully swell the resin. |
| Broad or Tailing Peaks in HPLC | Peptide aggregation; Secondary interactions with the column. | Modify the HPLC gradient. Increase the column temperature slightly (e.g., to 40°C). Add a different ion-pairing agent if TFA is problematic. |
Conclusion
The incorporation of 3-(piperazin-1-yl)azepan-2-one into peptides is an achievable but challenging synthetic task that requires careful planning and execution. The key to success lies in the preparation of a high-purity, orthogonally protected Fmoc-Paz(Boc)-OH building block and the use of optimized, potent coupling conditions to overcome steric hindrance during solid-phase synthesis.[2][6] The protocols and troubleshooting guide provided herein offer a robust framework for researchers and drug development professionals to explore this novel chemical space, paving the way for the creation of next-generation peptidomimetics with potentially superior therapeutic profiles.
References
- BenchChem. Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. Accessed March 2026.
- BenchChem. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Accessed March 2026.
- Mastering Solid Phase Peptide Synthesis (SPPS). Chem-Space. Accessed March 2026.
- Merck Millipore. Novabiochem® Coupling reagents. Accessed March 2026.
- Sigma-Aldrich. Peptide Coupling Reagents Guide. Accessed March 2026.
- Alewood, P. F., et al. "Solid-Phase Unnatural Peptide Synthesis (UPS)". Journal of the American Chemical Society.
- Coin, I., et al. "Advances in Fmoc solid-phase peptide synthesis". Journal of Peptide Science.
- Gyros Protein Technologies. Solid-phase Peptide Synthesis (SPPS) in Research & Development. Accessed March 2026.
- Kohnke, P., Zhang, L., et al. "Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis". Journal of the American Chemical Society.
- Mant, C. T., & Hodges, R. S. "HPLC Analysis and Purification of Peptides". Methods in Molecular Biology.
- Bachem. Solid Phase Peptide Synthesis (SPPS) explained. Accessed March 2026.
- University of California, Santa Barbara. "New method boosts production of non-natural amino acids for peptide assembly". Phys.org.
- ChemPep. Overview of Peptide Coupling Reagents. Accessed March 2026.
- Li, Z., et al. "Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives". ACS Infectious Diseases.
- Kumar, A., et al. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry". Archiv der Pharmazie.
- University of California, Santa Barbara. "New technique synthesizes non-natural amino acids for advanced peptide therapeutics". News-Medical.net.
- Pharmaffiliates. Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research. Accessed March 2026.
- Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Accessed March 2026.
- ECHA. 3-(piperazin-1-yl)
- Ghasemzadeh, M. A., & Faghani, V. "Synthesis of novel cyclopeptides containing heterocyclic skeletons". RSC Advances.
- Sigma-Aldrich. 3-(piperazin-1-yl)azepan-2-one dihydrochloride. Product Page.
- ResearchGate.
- Domenech, A., et al. "Conjugation of Polycationic Peptides Extends the Efficacy Spectrum of β-Lactam Antibiotics". Advanced Science.
- Tally, J. D., et al. "β-Lactam formation by a non-ribosomal peptide synthetase during antibiotic biosynthesis".
- Angeletti, R. H., et al. "Reverse-Phase HPLC Purification of Peptides from Natural Sources for Structural Analysis". Methods in Molecular Biology.
- Google Patents. WO2020144111A1 - Hplc free purification of peptides by the use of new capping and capture reagents.
- Agilent Technologies.
- Walsh, C. T., et al. "Morphing peptide backbones into heterocycles".
- Lee, S. E., et al. "Access to Poly-β-Peptides with Functionalized Side Chains and End Groups via Controlled Ring-Opening Polymerization of β-Lactams". Journal of the American Chemical Society.
- IBMM. Amino acids, heterocycles, peptides & proteins. Accessed March 2026.
- Scott, K. "Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry". Journal of Chemical and Pharmaceutical Research.
- Hleli, B., et al.
- ResearchGate. Examples of biologically active peptides derived from heterocyclic amino acids. Accessed March 2026.
- PubChemLite. 3-(piperazin-1-yl)azepan-2-one hydrochloride. Accessed March 2026.
- Grimaldi, M., et al.
- AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Accessed March 2026.
- Scholarly Publications Leiden University. Protective group strategies in carbohydrate and peptide chemistry. Accessed March 2026.
- Basso, A., et al. "Peptide-Heterocycle Hybrid Molecules: Solid-Phase-Supported Synthesis of Substituted N-Terminal 5-Aminotetrazole Peptides via Electrocyclization of Peptidic Imidoylazides". The Journal of Organic Chemistry.
- Sigma-Aldrich. 3-(1-Piperazinyl)-1,2-benzisothiazole. Product Page.
- Li, J., et al. "Discovery of novel 3-(piperazin-1-yl)propan-2-ol decorated carbazole derivatives as new membrane-targeting antibacterial agents". Bioorganic & Medicinal Chemistry Letters.
- ResearchGate. Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Accessed March 2026.
- Chicz, R. M., et al. "Mass spectrometry analysis and quantitation of peptides presented on the MHC II molecules of mouse spleen dendritic cells". Journal of Immunology.
- Google Patents. US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole.
- Organic Chemistry Portal. Asymmetric Synthesis of 1-(2- and 3-Haloalkyl)
- Gstöttner, C., et al. "Peptide Mapping for Sequence Confirmation of Therapeutic Proteins and Recombinant Vaccine Antigens by High-Resolution Mass Spectrometry: Software Limitations, Pitfalls, and Lessons Learned". Molecules.
- Paizs, B., & Suhai, S. "Mass spectrometry of peptides and proteins". Mass Spectrometry Reviews.
- Siuzdak, G. "Peptide and protein analysis with mass spectrometry".
- MDPI.
- Broad Institute. Fundamentals of Biological Mass Spectrometry and Proteomics.
- ChemicalBook. 3-(1-Piperazinyl)-1,2-benzisothiazole. Product Page.
Sources
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Technical Notes & Optimization
improving reaction yield in 3-(piperazin-1-yl)azepan-2-one scale-up synthesis
improving reaction yield in 3-(piperazin-1-yl)azepan-2-one scale-up synthesis
Welcome to the Process Chemistry Support Portal. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 3-(piperazin-1-yl)azepan-2-one. Scaling heterocyclic substitutions often introduces unexpected thermal and thermodynamic challenges. This document provides mechanistic troubleshooting, a self-validating protocol, and process data to ensure high-yield, reproducible multi-kilogram production.
I. Visualizing the Optimization Logic
Understanding the competing pathways in your reactor is the first step to preventing yield attrition. The diagram below maps the critical decision points where process parameters directly dictate the chemical fate of the azepan-2-one scaffold.
Reaction workflow and optimization logic for 3-(piperazin-1-yl)azepan-2-one scale-up synthesis.
II. Troubleshooting Guide & FAQs
Q: Why does the reaction yield plummet when transitioning from a 10-gram to a 1-kilogram scale during the nucleophilic substitution step? A: This is a classic heat transfer issue. At smaller scales, the high surface-area-to-volume ratio of the flask allows for rapid heat dissipation. On a >1 kg scale, the exothermic nucleophilic substitution of 3-bromoazepan-2-one generates localized hot spots. Because the activation energy for the competing dehydrohalogenation (E2 elimination) reaction is higher than that of the SN2 substitution, these thermal spikes disproportionately accelerate the formation of the undesired α,β-unsaturated lactam byproduct. The substitution of the azepan-2-one moiety requires careful balancing of nucleophilicity and basicity, a challenge well-documented in the synthesis of complex capuramycin analogues [1]. Actionable Fix: Transition from batch addition to a controlled, continuous-dosing regimen. Maintain the internal reactor temperature strictly below 40 °C during the addition phase.
Q: How can I prevent bis-alkylation without overcomplicating the synthetic route? A: Using unprotected piperazine often leads to bis-alkylation (where one piperazine molecule reacts with two molecules of the bromo-lactam) due to the equivalent nucleophilicity of both secondary amines. While using a large excess of piperazine can statistically reduce this, it creates a massive purification bottleneck. Actionable Fix: Utilize N-Boc-piperazine. The bulky tert-butyloxycarbonyl protecting group completely blocks the second nitrogen from reacting and provides a self-validating stoichiometric system. The reaction can be driven to completion with a slight 1.1 equivalent excess, which is easily monitored via HPLC.
Q: The final deprotected product is highly polar. Standard aqueous workups are resulting in massive product loss. What is the optimal isolation strategy? A: The target molecule contains both a lactam and a secondary amine, making it highly water-soluble. Attempting to extract this from an aqueous phase into an organic solvent is thermodynamically unfavorable. Actionable Fix: Bypass aqueous extraction entirely during the final step. Perform the Boc-deprotection using anhydrous HCl in ethyl acetate (EtOAc). The extreme polarity of the resulting 3-(piperazin-1-yl)azepan-2-one dihydrochloride salt forces it to precipitate directly out of the organic solvent. This allows for isolation via simple vacuum filtration, maximizing both yield and purity.
III. Self-Validating Scale-Up Protocol
For multi-kilogram operations, adhering to validated reactor setup and controlled dosing parameters is essential to maintain process safety and product quality [2]. This protocol is designed for a 50 L glass-lined reactor and incorporates In-Process Controls (IPCs) to ensure each step self-validates before progression.
Phase 1: SN2 Substitution
-
Reactor Preparation: Inert a clean, dry 50 L reactor with a nitrogen atmosphere. Charge the reactor with 15 L of anhydrous toluene and 1.0 kg (5.2 mol) of 3-bromoazepan-2-one.
-
Base Addition: Add 1.08 kg (7.8 mol, 1.5 eq) of finely powdered anhydrous potassium carbonate (K2CO3). Initiate stirring at 250 rpm to suspend the base.
-
Controlled Dosing: Dissolve 1.07 kg (5.7 mol, 1.1 eq) of N-Boc-piperazine in 5 L of toluene. Dose this solution into the reactor via an addition funnel or dosing pump over 120 minutes.
-
Crucial IPC: Monitor internal temperature probes continuously. Adjust the dosing rate to ensure the internal temperature never exceeds 40 °C.
-
-
Reaction Maturation: Once addition is complete, heat the suspension to 60 °C for 8 hours.
-
Self-Validation (IPC): Pull a 1 mL aliquot, filter, and analyze via HPLC. The reaction is deemed complete when the 3-bromoazepan-2-one peak is < 1.0% Area Under Curve (AUC).
-
-
Aqueous Wash: Cool the mixture to 20 °C. Add 10 L of deionized water to dissolve the inorganic salts. Separate the phases. Wash the organic layer with 5 L of brine, dry over MgSO4, and filter.
Phase 2: Anhydrous Deprotection & Isolation
-
Solvent Exchange: Concentrate the toluene solution under reduced pressure (50 mbar, 40 °C) until a thick oil is obtained. Redissolve this crude N-Boc intermediate in 15 L of anhydrous ethyl acetate.
-
Anhydrous Cleavage: Cool the reactor to 5 °C. Slowly add a pre-titrated 4M HCl in EtOAc solution (5.2 L, 4.0 eq) over 60 minutes. A thick, white precipitate will immediately begin to form.
-
Crystallization: Stir the slurry at 20 °C for 4 hours to ensure complete deprotection and maximize crystal lattice formation.
-
Self-Validation (IPC): Pull a slurry sample, filter, and check via LC-MS for the complete disappearance of the Boc-protected mass (M+H = 298) and the presence of the target mass (M+H = 198).
-
-
Filtration & Drying: Filter the product through a Nutsche filter. Wash the filter cake with 5 L of cold ethyl acetate. Dry the solid under vacuum at 45 °C to a constant weight.
IV. Quantitative Data & Process Parameters
The following table summarizes the critical stoichiometric ratios, thermal boundaries, and expected outcomes for the validated scale-up process.
| Parameter | Target Value | Tolerance / Range | Purpose / In-Process Control (IPC) |
| 3-Bromoazepan-2-one | 1.0 equiv | N/A (Limiting Reagent) | Starting material baseline. |
| N-Boc-piperazine | 1.1 equiv | 1.05 – 1.15 equiv | Ensures complete consumption of the bromide while minimizing leftover amine. |
| K₂CO₃ (Anhydrous) | 1.5 equiv | 1.4 – 1.6 equiv | Acts as an acid scavenger; must be finely powdered for adequate surface area. |
| Dosing Temperature | 35 °C | 20 °C – 40 °C | Critical: Exceeding 40 °C triggers the E2 elimination side-reaction. |
| Maturation Temp. | 60 °C | 55 °C – 65 °C | Drives the SN2 reaction to completion. IPC: HPLC < 1.0% starting material. |
| HCl in EtOAc | 4.0 equiv | 3.5 – 5.0 equiv | Ensures complete Boc removal and forms the insoluble dihydrochloride salt. |
| Expected Yield | 82% | 78% – 85% | Based on isolated dihydrochloride salt after vacuum drying. |
V. References
-
Title: Synthesis and antimycobacterial activity of capuramycin analogues. Part 1: substitution of the azepan-2-one moiety of capuramycin. Source: PubMed (National Institutes of Health) URL: [Link]
Sources
optimizing mobile phase for 3-(piperazin-1-yl)azepan-2-one LC-MS analysis
optimizing mobile phase for 3-(piperazin-1-yl)azepan-2-one LC-MS analysis
Welcome to the Technical Support Center for the chromatographic optimization of 3-(piperazin-1-yl)azepan-2-one . This compound presents a unique analytical challenge: it contains a highly basic piperazine moiety (pKa ~5.6 and ~9.8) coupled with a polar azepan-2-one (caprolactam) ring. This dual functionality results in extreme polarity and basicity, leading to classic reversed-phase liquid chromatography (RP-LC) failures such as void volume elution, severe peak tailing, and variable electrospray ionization (ESI) efficiency.
This guide provides field-proven, self-validating diagnostic workflows and protocols to establish robust LC-MS methods for this analyte.
Part 1: Diagnostic Workflow
Use the following decision tree to troubleshoot poor retention or peak asymmetry when analyzing highly polar basic amines.
Diagnostic workflow for resolving retention and tailing issues in piperazine LC-MS.
Part 2: Knowledge Base & Troubleshooting FAQs
Q1: Why does 3-(piperazin-1-yl)azepan-2-one elute in the void volume on standard C18 columns using 0.1% Formic Acid? Causality: At an acidic pH (e.g., pH 2.7 with 0.1% formic acid), the secondary and tertiary amines of the piperazine ring are fully protonated. This drastically increases the molecule's polarity, making it too hydrophilic to partition into the non-polar C18 stationary phase. Solution: You must alter the ionization state of the analyte or change the retention mechanism entirely.
-
High-pH Reversed Phase: Raise the mobile phase pH to ~10.0 using 10 mM ammonium bicarbonate. This deprotonates the piperazine ring, restoring its hydrophobicity and allowing retention on a high-pH tolerant C18 column. Contrary to older assumptions,1; abundant [M+H]+ ions are still formed in the gas phase[1].
-
HILIC Mode: Retain the acidic pH but switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes an where the protonated, highly polar analyte partitions into a water-enriched layer on the polar stationary phase.
Q2: I am experiencing severe peak tailing (Asymmetry factor > 2.0). How do I correct this? Causality: Peak tailing for basic amines is primarily driven by secondary interactions. The positively charged piperazine nitrogens undergo cation-exchange with ionized, unendcapped residual silanols (Si-O⁻) on the silica backbone. Solution: Relying solely on 0.1% formic acid provides insufficient ionic strength to shield silanol interactions. Introduce 10–20 mM of a 2, to increase the buffer capacity and mask these active sites[2]. Self-Validation Check: Inject a neutral probe (e.g., toluene). If the neutral probe is symmetrical but the piperazine tails, the issue is chemical (silanol interaction), confirming the need for buffer optimization rather than a physical column void.
Q3: Which volatile buffer system provides the best signal-to-noise (S/N) ratio in ESI+ for this compound? Causality: ESI+ efficiency relies on the volatility of the buffer and its ability to provide protons without causing ion suppression. Solution: For HILIC or low-pH RP, 3 provides optimal droplet desolvation and protonation for biogenic amines and piperazine derivatives[3]. For high-pH RP, 10 mM ammonium bicarbonate (pH ~10.0) is the gold standard, as it is fully volatile and leaves no residue in the MS source.
Part 3: Experimental Methodologies
Protocol A: High-pH Reversed-Phase LC-MS Workflow
This protocol leverages the deprotonation of the piperazine ring to achieve retention on a reversed-phase column.
-
Column Selection: Install a high-pH stable column (e.g., Ethylene Bridged Hybrid, BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium bicarbonate in LC-MS grade water. Adjust to pH 10.0 with dilute ammonium hydroxide.
-
Mobile Phase B: LC-MS grade Acetonitrile.
-
-
System Priming (Self-Validation): Purge the LC lines with at least 10 column volumes of Mobile Phase A to ensure complete neutralization and removal of acidic modifiers from previous runs. Failure to prime will result in a shifting retention time as the column equilibrates.
-
Gradient Elution: Start at 5% B, hold for 1 min, ramp to 60% B over 5 mins. Flow rate: 0.3 mL/min. Column Temperature: 40°C.
-
MS Parameters: Set ESI to positive mode. Capillary voltage: 3.0 kV. Desolvation temp: 350°C. Monitor the [M+H]+ transition.
Protocol B: HILIC LC-MS Workflow
This protocol utilizes orthogonal selectivity, retaining the protonated polar analyte via partitioning into an aqueous layer.
-
Column Selection: Install a zwitterionic or amide-bonded HILIC column (e.g., Z-HILIC or BEH Amide, 2.1 x 100 mm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium formate in water, adjusted to pH 3.0 with 0.125% formic acid.
-
Mobile Phase B: 95% Acetonitrile / 5% Water containing 10 mM Ammonium formate.
-
-
Sample Diluent (Critical Step): Ensure the sample is dissolved in an organic-rich solvent (e.g., >75% acetonitrile). Self-Validation Check: Inject the sample in a 50% aqueous diluent vs. a 95% organic diluent. A sharp peak in the organic diluent and a distorted/split peak in the aqueous diluent confirms the HILIC partitioning mechanism is active and dependent on the injection solvent.
-
Gradient Elution: Start at 95% B (highly organic). Ramp down to 50% B over 7 minutes to elute the polar piperazine. Flow rate: 0.4 mL/min.
Part 4: Quantitative Data & Buffer Selection Guide
Table 1: Mobile Phase Modifiers for Piperazine LC-MS Analysis
| Modifier | Working pH Range | Volatility / MS Compatibility | Effect on Piperazine Retention (RP) | Effect on ESI+ Signal |
| 0.1% Formic Acid | ~2.7 | High | Poor (Amine fully protonated) | Excellent |
| 10 mM Amm. Formate | ~3.0 - 5.0 | High | Poor to Moderate | Excellent |
| 10 mM Amm. Acetate | ~3.8 - 5.8 | High | Moderate | Good |
| 10 mM Amm. Bicarbonate | ~7.8 - 10.0 | High | Excellent (Amine neutralized) | Excellent |
Table 2: Comparative Performance of LC Modes for 3-(piperazin-1-yl)azepan-2-one
| LC Mode | Stationary Phase | Mobile Phase System | Typical k' | Peak Shape (As) |
| Low-pH RP | Standard C18 | 0.1% FA in Water / MeCN | < 1.0 | > 2.0 (Severe tailing) |
| High-pH RP | BEH C18 | 10 mM Amm. Bicarbonate (pH 10) / MeCN | 3.0 - 5.0 | 1.0 - 1.2 (Symmetrical) |
| HILIC | Z-HILIC or BEH Amide | 10 mM Amm. Formate (pH 3) / MeCN | 2.5 - 6.0 | 1.0 - 1.3 (Symmetrical) |
Part 5: References
-
Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. chinacloudapi.cn.
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. waters.com.
-
Mobile phases compatible for LCMS - Shimadzu Asia Pacific. shimadzu.com.sg.
-
Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC. nih.gov.
Sources
Technical Support Center: Preventing Thermal Degradation of 3-(piperazin-1-yl)azepan-2-one During Storage
Technical Support Center: Preventing Thermal Degradation of 3-(piperazin-1-yl)azepan-2-one During Storage
Welcome to the Technical Support Center for 3-(piperazin-1-yl)azepan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the thermal degradation of this compound during storage. By understanding the potential degradation pathways and implementing proper storage and handling protocols, you can ensure the integrity and stability of your experimental results.
I. Core Concepts: Understanding the Instability of 3-(piperazin-1-yl)azepan-2-one
3-(piperazin-1-yl)azepan-2-one is a bifunctional molecule containing both a lactam (a cyclic amide within the azepan-2-one ring) and a piperazine moiety. Both of these functional groups can be susceptible to degradation, particularly under thermal stress.
Key Degradation Pathways:
-
Hydrolysis of the Lactam Ring: The amide bond within the seven-membered azepan-2-one ring is susceptible to hydrolysis, especially in the presence of moisture and acid or base catalysts.[1][2] This leads to the opening of the ring and the formation of an amino acid derivative, rendering the compound inactive for its intended purpose. While enzymatic hydrolysis is a known pathway for many lactams, non-enzymatic hydrolysis is a primary concern during storage.[2][3][4][5]
-
Oxidation of the Piperazine Ring: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can be accelerated by heat, light, and the presence of oxidizing agents.[6][7][8] This can lead to the formation of N-oxides and other degradation products.[6][9] Studies on piperazine itself have shown it can undergo oxidation, especially in the presence of dissolved metals which can act as catalysts.[9][10]
-
Thermal Decomposition: At elevated temperatures, both the lactam and piperazine rings can undergo more complex thermal decomposition reactions, potentially leading to fragmentation of the molecule.[11][12][13] Studies on similar compounds have shown that thermal degradation can be a significant issue.[10][14][15]
Below is a diagram illustrating the primary potential degradation pathways for 3-(piperazin-1-yl)azepan-2-one.
Caption: Potential degradation pathways for 3-(piperazin-1-yl)azepan-2-one.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and handling of 3-(piperazin-1-yl)azepan-2-one.
Q1: What are the ideal storage conditions for solid 3-(piperazin-1-yl)azepan-2-one?
A1: To ensure long-term stability, the solid compound should be stored in a cool, dry, and dark environment. The recommended storage temperature is at or below room temperature, with refrigeration (2-8 °C) or freezing (-20 °C) being preferable.[16] It is crucial to store the compound in a tightly sealed container to protect it from moisture and atmospheric oxygen.[17][18][19][20] The use of an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidation.[21]
| Storage Condition | Recommendation | Rationale |
| Temperature | ≤ Room Temperature (Refrigerated or Frozen is optimal) | Minimizes thermal degradation and slows down potential hydrolytic and oxidative reactions. |
| Atmosphere | Tightly sealed container, under inert gas (Argon, Nitrogen) if possible | Prevents exposure to moisture (hydrolysis) and oxygen (oxidation).[17][18][19][20] |
| Light | Protect from light (amber vials or stored in the dark) | Minimizes photolytic degradation.[20] |
Q2: I've noticed a change in the color/physical appearance of my solid compound. What should I do?
A2: A change in color or physical appearance is a strong indicator of degradation. Do not use the material. It is recommended to re-purify a small sample and re-characterize it using analytical techniques such as NMR, Mass Spectrometry, and melting point to confirm its identity and purity before proceeding with any experiments.
Q3: How stable is 3-(piperazin-1-yl)azepan-2-one in solution? What solvents are recommended?
A3: The stability of the compound in solution is significantly lower than in its solid state and is highly dependent on the solvent, pH, and temperature. For experimental use, it is always best to prepare solutions fresh. If storage of a solution is unavoidable, it should be kept at low temperatures (2-8 °C or -20 °C) and protected from light. The choice of solvent is critical. Aprotic, anhydrous solvents are generally preferred over protic solvents like water or methanol, which can participate in hydrolysis.
Q4: My analytical results (e.g., HPLC peak area) are inconsistent over time. Could this be a stability issue?
A4: Yes, inconsistent analytical results are a common symptom of compound degradation in solution. If you observe a decrease in the peak area of the parent compound or the appearance of new peaks in your chromatogram over time, it is highly likely that the compound is degrading under your storage or analytical conditions. It is crucial to perform forced degradation studies to identify these potential degradants.[22][23][24][25][26]
III. Troubleshooting Guide
This section provides a structured approach to identifying and resolving stability issues you may encounter.
| Issue | Possible Cause | Troubleshooting Steps |
| Appearance of new peaks in chromatograms | Formation of degradation products. | This indicates compound instability. Perform forced degradation studies to identify the degradants and understand the degradation pathways.[22][23][24][25][26] |
| Decreasing purity of the solid compound over time | Improper storage conditions leading to slow degradation. | Review your storage protocol. Ensure the compound is stored in a tightly sealed container, protected from light and moisture, and at a consistently low temperature.[17][18][19][20] |
| Inconsistent biological assay results | Degradation of the compound in the assay medium. | Evaluate the stability of the compound in your specific assay buffer and under the assay conditions (e.g., temperature, incubation time). Consider preparing the compound solution immediately before use. |
| Low recovery from a reaction workup | Degradation during the reaction or purification process. | Analyze the reaction conditions. High temperatures, strong acidic or basic conditions, or the presence of oxidizing agents could be causing degradation. |
IV. Experimental Protocols
To proactively assess the stability of your batch of 3-(piperazin-1-yl)azepan-2-one, a forced degradation study is highly recommended. This involves subjecting the compound to various stress conditions to accelerate degradation and identify potential degradation products.[22][23][24][25][26]
Protocol: Forced Degradation Study
This protocol provides a general framework. The specific concentrations and conditions may need to be optimized based on the observed stability of the compound.
1. Stock Solution Preparation:
-
Prepare a stock solution of 3-(piperazin-1-yl)azepan-2-one at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.[21]
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at various time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.[21]
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at various time points for HPLC analysis.[21]
-
-
Thermal Degradation (Solid):
-
Place a known amount of the solid compound in an oven at a moderately elevated temperature (e.g., 70°C).
-
Analyze samples at different time points (e.g., 24, 48, 72 hours).
-
-
Thermal Degradation (Solution):
-
Incubate a solution of the compound (e.g., 100 µg/mL in a suitable solvent) at an elevated temperature (e.g., 70°C).
-
Analyze samples at different time points.[21]
-
-
Photolytic Degradation:
-
Expose a solution of the compound to UV light (e.g., 254 nm) and/or visible light.
-
Run a control sample in the dark.
-
Analyze samples at different time points.
-
3. Analysis:
-
Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).
-
Use a photodiode array (PDA) detector to obtain UV spectra of the parent and degradation peaks.
-
LC-MS/MS can be used to identify the mass of the degradation products and aid in structure elucidation.[27][28]
The following diagram outlines the workflow for a forced degradation study.
Caption: Workflow for a forced degradation study.
By following the guidance in this document, researchers can minimize the risk of thermal degradation of 3-(piperazin-1-yl)azepan-2-one, ensuring the quality and reliability of their research. For further assistance, please do not hesitate to contact our technical support team.
V. References
-
The kinetics and mechanism of acid catalysed hydrolysis of lactams. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Mestrelab Research. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Forced Degradation Testing in Pharma - ResolveMass Laboratories Inc. Available at: [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research. Available at: [Link]
-
Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis. Available at: [Link]
-
Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]
-
Oxidation of piperazine in post-combustion carbon capture. The University of Texas at Austin. Available at: [Link]
-
Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium. Scirp.org. Available at: [Link]
-
Atmospheric Oxidation of Piperazine by OH has a Low Potential To Form Carcinogenic Compounds. ACS Publications. Available at: [Link]
-
The hydrolytic water molecule of Class A β-lactamase relies on the acyl-enzyme intermediate ES* for proper coordination and catalysis. PMC. Available at: [Link]
-
Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ACS Earth and Space Chemistry. Available at: [Link]
-
Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. Available at: [Link]
-
Thermal decomposition of amorphous beta-lactam antibacterials. PubMed. Available at: [Link]
-
piperazine anhydrous. s d fine-chem limited. Available at: [Link]
-
Role of beta-lactam hydrolysis in the mechanism of resistance of a beta-lactamase-constitutive Enterobacter cloacae strain to expanded-spectrum beta-lactams. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]
-
Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. PMC. Available at: [Link]
-
PIPERAZINE ANHYDROUS FOR SYNTHESIS. Loba Chemie. Available at: [Link]
-
Thermal decomposition of α-lactams: a new ring expansion of an α-lactam to a β-lactam system. Journal of the Chemical Society, Chemical Communications (RSC Publishing). Available at: [Link]
-
A Thermal Decarbonylation of Penam β-Lactams. The Journal of Organic Chemistry. Available at: [Link]
-
A Thermal Decarbonylation of Penam β-Lactams. The Journal of Organic Chemistry. Available at: [Link]
-
Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Available at: [Link]
-
Thermal degradation of PZ-promoted tertiary amines for CO2 capture. The University of Texas at Austin. Available at: [Link]
-
3-(piperazin-1-yl)azepan-2-one hydrochloride. PubChemLite. Available at: [Link]
-
3-(piperazin-1-yl)azepan-2-one hydrochloride — Chemical Substance Information. chem-info.com. Available at: [Link]
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC. Available at: [Link]
-
Analytical Methods for Piperazine Detection. Scribd. Available at: [Link]
-
Stability of Synthetic Piperazines in Human Whole Blood. PubMed. Available at: [Link]
-
Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PMC. Available at: [Link]
-
Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. ResearchGate. Available at: [Link]
-
Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.GOV. Available at: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available at: [Link]
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optimizing column chromatography conditions for 3-(piperazin-1-yl)azepan-2-one isolation
optimizing column chromatography conditions for 3-(piperazin-1-yl)azepan-2-one isolation
Technical Support Center: Optimizing Column Chromatography for 3-(Piperazin-1-yl)azepan-2-one Isolation
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with isolating highly polar, basic nitrogen heterocycles.
The target molecule, 3-(piperazin-1-yl)azepan-2-one , presents a dual challenge: it contains a highly polar, neutral azepanone (caprolactam) ring and a strongly basic piperazine ring. Standard silica gel chromatography often fails for this compound, resulting in severe peak tailing, irreversible adsorption, and poor recovery. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to overcome them.
Mechanistic Insight: The Causality of Tailing
To successfully purify 3-(piperazin-1-yl)azepan-2-one, we must first understand why it fails on standard normal-phase silica.
The piperazine moiety is a strong base, with the secondary amine exhibiting a pKa of approximately 9.73[1]. Standard chromatography silica is manufactured via processes that leave residual, acidic silanol groups ( Si-OH ) on the surface. Because silica acts as a Brønsted acid, it aggressively attracts organic amines[2]. When the basic piperazine nitrogen encounters these acidic silanols, they engage in strong hydrogen bonding and cation-exchange interactions[3].
Instead of a smooth adsorption/desorption equilibrium (which dictates sharp elution peaks), the molecule becomes trapped. The addition of a competing volatile amine—such as triethylamine (TEA) or ammonium hydroxide ( NH4OH )—is required to "mask" or neutralize these silanol sites, allowing the target basic amine to elute freely[2].
Caption: Mechanism of silanol-amine interaction and surface masking by basic modifiers.
Troubleshooting Guides & FAQs
Q1: My compound streaks down the entire TLC plate and fails to elute from the silica column. What is happening? A1: This is the classic symptom of silanol-amine binding. The basic piperazine ring is ionizing and binding to the acidic silica stationary phase. To fix this, you must add a basic modifier to your mobile phase to neutralize the silica surface[2].
Q2: How do I choose between Triethylamine (TEA) and Ammonium Hydroxide ( NH4OH ) as a modifier? A2: The choice depends on your primary solvent system and downstream applications.
-
TEA (1-2% v/v): Best used with non-polar to moderately polar solvent systems (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol). It is easy to evaporate but can sometimes leave trace organic residues.
-
NH4OH (0.5-1% v/v): Highly effective for very polar amines and typically used in combination with Dichloromethane (DCM) and Methanol (MeOH)[4]. It leaves no organic residue upon lyophilization, making it ideal if the compound is destined for biological assays.
Q3: I am using a DCM/MeOH gradient, but the separation is still poor. How can I optimize the solvent ratio? A3: For highly polar piperazine derivatives, a standard binary gradient is insufficient. You must transition to a ternary system. A widely validated starting ratio for basic amines is 80:10:1 (DCM : MeOH : NH4OH ) [4]. You can adjust the DCM/MeOH ratio to tune the polarity (e.g., 90:9:1 for less polar impurities), but keep the basic modifier concentration consistent at ~1%.
Q4: Normal phase chromatography is failing completely due to the compound's high polarity. Is Reverse-Phase (RP) chromatography a viable alternative? A4: Yes. If the compound is highly water-soluble due to the azepanone ring, Reversed-Phase Flash Chromatography (using a C18 column) is highly recommended. However, you must use a high-pH mobile phase (e.g., 0.1% NH4OH in water) to ensure the piperazine ring remains in its un-ionized (free base) state, which maximizes its retention and peak shape on the hydrophobic C18 media.
Caption: Diagnostic troubleshooting workflow for basic amine purification.
Data Presentation: Quantitative Summaries
To establish a self-validating protocol, compare your target compound's properties against the optimized mobile phase systems below.
Table 1: Physicochemical Profile & Modifier Selection
| Functional Group | Chemical Property | Approx. pKa | Chromatographic Implication | Recommended Modifier |
| Azepanone Ring | Neutral Lactam | ~ Neutral | High polarity, poor solubility in non-polar alkanes. | Requires polar solvents (MeOH, EtOAc). |
| Piperazine Ring | Secondary Amine | 9.73[1] | Strong basicity; causes severe tailing on silica. | TEA or NH4OH to mask silanols. |
Table 2: Optimized Mobile Phase Systems for Piperazine Derivatives
| Chromatography Mode | Solvent A | Solvent B | Modifier | Starting Ratio |
| Normal Phase (High Polarity) | Dichloromethane (DCM) | Methanol (MeOH) | NH4OH (Conc.) | 80:10:1 |
| Normal Phase (Low Polarity) | Hexane or Heptane | Ethyl Acetate | Triethylamine (TEA) | Gradient + 1% TEA |
| Reverse Phase (C18) | Water | Acetonitrile | 0.1% NH4OH | Gradient (pH > 10) |
Standardized Experimental Protocols
Protocol A: Amine-Modified Normal Phase Flash Chromatography
Use this protocol if the crude mixture is soluble in DCM and contains closely eluting organic impurities.
-
Solvent Preparation: Prepare a stock solution of the mobile phase. A standard self-validating starting point is a ternary mixture of DCM/MeOH/ NH4OH at an 80:10:1 volumetric ratio[4]. Caution: Always mix the NH4OH into the MeOH first, then add to the DCM to prevent phase separation.
-
Column Equilibration: Equilibrate the silica gel column with at least 3 Column Volumes (CV) of the modified mobile phase. Crucial Step: The column must be pre-treated with the basic modifier to neutralize the acidic silanols before the compound is loaded.
-
Sample Loading: Dissolve the crude 3-(piperazin-1-yl)azepan-2-one in a minimum volume of the mobile phase. If solubility is poor, dry-load the sample onto Celite (do not use raw silica for dry loading basic amines, as it will trap the compound).
-
Elution & Monitoring: Run the column isocratically or with a shallow gradient (increasing MeOH concentration). Monitor fractions via TLC using the exact same modified solvent system. The piperazine derivative should elute as a sharp, well-defined spot.
Protocol B: Reversed-Phase (C18) Purification of Polar Amines
Use this protocol if the compound streaks persistently on normal phase or if it is highly water-soluble.
-
Stationary Phase Selection: Utilize a C18-functionalized silica column.
-
Mobile Phase Preparation:
-
Solvent A: Ultrapure Water + 0.1% NH4OH (Adjust pH to ~10.0-10.5).
-
Solvent B: HPLC-grade Acetonitrile.
-
Causality: The high pH ensures the piperazine nitrogens ( pKa 9.73) are fully deprotonated (neutral). A neutral molecule interacts strongly with the C18 chains, allowing for proper retention and separation.
-
-
Elution Gradient: Start at 5% Solvent B and hold for 2 CVs to wash away highly polar salts. Apply a linear gradient from 5% to 50% Solvent B over 10 CVs.
-
Recovery: Pool the product-containing fractions and lyophilize (freeze-dry). The NH4OH and water/acetonitrile will sublimate completely, leaving the pure free-base compound.
References
-
Biotage. Successful flash chromatography. Available at:[Link]
-
Chromatography Online. Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC. Available at:[Link]
-
ACS Publications (Journal of Chemical & Engineering Data). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Available at: [Link]
Sources
Technical Support Center: Addressing False Positives in 3-(piperazin-1-yl)azepan-2-one High-Throughput Screening
Technical Support Center: Addressing False Positives in 3-(piperazin-1-yl)azepan-2-one High-Throughput Screening
Welcome to the technical support center for high-throughput screening (HTS) of 3-(piperazin-1-yl)azepan-2-one and its analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of HTS and effectively troubleshoot false-positive results. By understanding the underlying causes of these artifacts, you can refine your screening cascade, increase confidence in your hit compounds, and accelerate your discovery pipeline.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during HTS campaigns involving the 3-(piperazin-1-yl)azepan-2-one scaffold. Each problem is followed by a step-by-step troubleshooting workflow.
Issue 1: Unusually High Hit Rate in the Primary Screen
Observation: Your primary HTS assay has yielded a hit rate significantly above the typical 0.01-0.1%.[1] This could indicate a systematic issue with the assay or a high prevalence of non-specific activity.
Causality: High hit rates are often symptomatic of assay interference rather than specific target engagement.[2][3] Potential causes include compound aggregation, reactivity with assay components, or interference with the detection technology.[4][5]
-
Assess for Pan-Assay Interference Compounds (PAINS):
-
Action: Computationally screen your hit list against known PAINS filters.[6] The piperazine moiety itself is not a classic PAINS alert, but the overall molecule or impurities could contain problematic substructures.[7]
-
Rationale: PAINS are chemical structures known to interfere with various assays non-specifically.[6] However, be aware that these filters can be overly aggressive and may flag valid hits.[8][9] Use this as a preliminary flagging tool, not a definitive exclusion criterion.
-
-
Investigate Compound Aggregation:
-
Action: Perform a detergent-based counter-screen. Re-run the assay with a subset of hits in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100).[10][11]
-
Rationale: Aggregating compounds form colloidal particles that can non-specifically inhibit enzymes or disrupt protein-protein interactions.[12][13] The presence of detergent disrupts these aggregates, leading to a loss of activity for false positives.[11][12]
-
-
Check for Assay Technology Interference:
-
Action: If using a fluorescence-based assay, check for compound autofluorescence at the excitation and emission wavelengths of your assay.[3] For luciferase-based assays, run a counter-screen against the luciferase enzyme alone.[3]
-
Rationale: Compounds can directly interfere with the detection system, creating a signal that mimics true activity.[4][5][14] This is a common source of false positives in HTS.[3]
-
Issue 2: Poor Reproducibility and Inconsistent Dose-Response Curves
Observation: Hits from the primary screen show poor reproducibility upon re-testing, or their dose-response curves are shallow and have high Hill slopes.
Causality: These issues often point to problems with compound solubility or stability. The 3-(piperazin-1-yl)azepan-2-one scaffold, while generally possessing favorable properties, can have derivatives with poor aqueous solubility.[15]
-
Evaluate Compound Solubility:
-
Action: Measure the kinetic solubility of your hits using methods like nephelometry or turbidimetry.[16][17]
-
Rationale: Compounds with low solubility can precipitate in the assay buffer, leading to inconsistent concentrations and variable results.[15][16] This can underestimate a compound's true potency.[15]
-
-
Assess Compound Purity and Integrity:
-
Action: Re-analyze hit compounds using LC-MS and NMR to confirm their identity and purity.[14] It is also crucial to re-synthesize or repurchase a fresh batch of the most promising hits for confirmation.[14][18]
-
Rationale: The initial screening sample may have degraded or could contain impurities that are responsible for the observed activity.[14]
-
-
Check for Time-Dependent Inhibition:
-
Action: Pre-incubate the hit compound with the target protein for varying amounts of time before initiating the reaction.
-
Rationale: An increase in potency with longer pre-incubation times may suggest covalent modification or slow-binding kinetics, which can also be a source of reactive metabolite-driven false positives.[19]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: My hit compound contains a piperazine ring. Could this be a source of reactive metabolites leading to false positives?
A1: While the piperazine ring itself is not typically considered a structural alert for reactivity, it can be metabolized by cytochrome P450 enzymes.[19] This can potentially lead to the formation of reactive metabolites that could covalently modify the target protein, resulting in a false positive.[19][20] To investigate this, you can perform an in vitro assay with human liver microsomes in the presence of a trapping agent like glutathione (GSH) to detect any reactive intermediates.[19]
Q2: How can I distinguish between a true hit and a compound that is simply interfering with my assay's detection system?
A2: The best approach is to use an orthogonal assay.[18][21][22] This is a confirmatory assay that measures the same biological activity but uses a different detection method.[18][22] For example, if your primary screen was a fluorescence-based enzymatic assay, an orthogonal assay could be a label-free method like Surface Plasmon Resonance (SPR) to directly measure compound binding to the target.[22] Agreement between the two assays provides high confidence that your hit is genuine.[21]
Q3: What role does compound aggregation play, and how can I definitively test for it?
A3: Compound aggregation is a major cause of false positives where small molecules form colloidal aggregates that non-specifically inhibit proteins.[12][13] Beyond the detergent counter-screen mentioned earlier, biophysical methods can provide direct evidence of aggregation. Dynamic Light Scattering (DLS) can measure the size of particles in your sample solution, directly identifying the presence of aggregates.[12][13][23]
Q4: My compound appears to be a genuine hit, but its activity is weak. What are the next steps?
A4: A weakly active but validated hit is a valuable starting point. The next steps involve establishing a Structure-Activity Relationship (SAR).[14] This can be done by sourcing or synthesizing analogs of your hit compound to see how small chemical modifications affect its potency.[18] This process helps to identify the key chemical features required for activity and can guide the optimization of your hit into a more potent lead compound.
Part 3: Key Experimental Protocols & Data Interpretation
Protocol 1: Detergent-Based Counter-Screen for Aggregation
-
Prepare Compound Plates: Serially dilute hit compounds in DMSO.
-
Prepare Assay Buffer: Create two sets of assay buffer: one with and one without 0.01% Triton X-100.
-
Run Parallel Assays: Perform the primary assay in parallel using both buffer conditions.
-
Data Analysis: Compare the activity of the hit compounds in the presence and absence of detergent.
Data Interpretation Table:
| Observation | Interpretation | Next Step |
| Activity is significantly reduced or eliminated with detergent. | Likely an aggregator-based false positive.[11] | Deprioritize compound. |
| Activity is maintained in the presence of detergent. | Unlikely to be an aggregator. | Proceed with further validation. |
Protocol 2: Orthogonal Assay Confirmation using Surface Plasmon Resonance (SPR)
-
Immobilize Target: Covalently attach the purified target protein to the surface of an SPR sensor chip.
-
Prepare Analytes: Prepare a dilution series of the hit compound in a suitable running buffer.
-
Measure Binding: Inject the compound dilutions over the sensor surface and measure the change in refractive index, which is proportional to binding.
-
Data Analysis: Fit the binding data to a suitable model to determine the binding affinity (KD).
Data Interpretation Table:
| SPR Result | Interpretation | Confidence Level |
| Confirmed dose-dependent binding with a reasonable KD. | Direct target engagement is confirmed. | High |
| No detectable binding. | The compound does not directly bind the target under these conditions. Likely a false positive from the primary assay. | High |
Part 4: Visualization of Troubleshooting Workflows
Diagram 1: Initial Triage of High Hit Rate
Caption: Workflow for initial hit triage.
Diagram 2: Validating a Confirmed Hit
Caption: Workflow for hit validation.
References
-
Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry. Available from: [Link]
-
High-Throughput Screening - Drug Discovery. Technology Networks. Available from: [Link]
-
Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. PMC. Available from: [Link]
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC. Available from: [Link]
-
Assay Interference by Aggregation. NCBI Bookshelf. Available from: [Link]
-
Identification of Small-Molecule Aggregation. CD BioSciences. Available from: [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available from: [Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Available from: [Link]
-
Orthogonal Assay Service. Creative Biolabs. Available from: [Link]
-
Drug solubility: why testing early matters in HTS. BMG LABTECH. Available from: [Link]
-
High Quality Hits in Drug Discovery: Confident Screening. Pelago Bioscience. Available from: [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Available from: [Link]
-
Practical approaches to resolving reactive metabolite liabilities in early discovery. PubMed. Available from: [Link]
-
Some Biophysical Methods for Demonstrating Comparability of Conformation and Aggregation. Slideshare. Available from: [Link]
-
Risk assessment and mitigation strategies for reactive metabolites in drug discovery and development. PubMed. Available from: [Link]
-
High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. ChemCopilot. Available from: [Link]
-
Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. Espace INRS. Available from: [Link]
-
Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods. PubMed. Available from: [Link]
-
Minimizing the risk of chemically reactive metabolite formation of new drug candidates: implications for preclinical drug design. ResearchGate. Available from: [Link]
-
High-Throughput Salt Screening of Synthetic Intermediates: Effects of Solvents, Counterions, and Counterion Solubility. ACS Publications. Available from: [Link]
-
Pan-assay interference compounds. Wikipedia. Available from: [Link]
-
Compound Solubility and HTS Screening. Ziath. Available from: [Link]
-
Mitigation Strategies for Reactive Intermediates in Drug Discovery. The Royal Society of Chemistry. Available from: [Link]
-
High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Waters Corporation. Available from: [Link]
-
How to Minimize False Positives in ADP Detection. BellBrook Labs. Available from: [Link]
-
Activity profiles of analog series containing pan assay interference compounds. RSC Publishing. Available from: [Link]
-
High-throughput screening (HTS). BMG LABTECH. Available from: [Link]
-
Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS. ACS Publications. Available from: [Link]
-
PAINS-killer: UNC study finds serious issues with popular drug screening tool. EurekAlert!. Available from: [Link]
-
Two effective methods for correcting experimental high-throughput screening data. Bioinformatics. Available from: [Link]
-
New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. ACS Publications. Available from: [Link]
-
Managing the challenge of chemically reactive metabolites in drug development. UW School of Pharmacy. Available from: [Link]
-
Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase. PMC. Available from: [Link]
-
ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. PMC. Available from: [Link]
-
High-Throughput Screening: The Hits and Leads of Drug Discovery- An Overview. Tropical Journal of Pharmaceutical Research. Available from: [Link]
-
Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. Available from: [Link]
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- 3. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Activity profiles of analog series containing pan assay interference compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 9. PAINS-killer: UNC study finds serious issues with popular drug screening tool | EurekAlert! [eurekalert.org]
- 10. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 11. Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Identification of Small-Molecule Aggregation - CD BioSciences [cd-biophysics.com]
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- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. Practical approaches to resolving reactive metabolite liabilities in early discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Risk assessment and mitigation strategies for reactive metabolites in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. revvitysignals.com [revvitysignals.com]
- 22. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 23. Some Biophysical Methods for Demonstrating Comparability of Conformation and Aggregation | PDF [slideshare.net]
Reference Data & Comparative Studies
Optimizing High-Throughput Assay Reproducibility: A Comparative Guide to the 3-(piperazin-1-yl)azepan-2-one Scaffold
Optimizing High-Throughput Assay Reproducibility: A Comparative Guide to the 3-(piperazin-1-yl)azepan-2-one Scaffold
Executive Summary & The Reproducibility Challenge
In modern medicinal chemistry and drug discovery, the piperazine ring is universally recognized as a "privileged scaffold" due to its tunable basicity and capacity to form critical hydrogen bonds with biological targets[1]. However, when integrated into massive high-throughput screening (HTS) libraries, traditional planar piperazine derivatives frequently suffer from poor aqueous solubility. This leads to colloidal aggregation in aqueous assay buffers, which non-specifically sequesters enzymes, quenches fluorescence, and ultimately destroys assay reproducibility.
Assay robustness is mathematically defined by the Z'-factor , a statistical metric that evaluates the dynamic range of an assay relative to its data variation. A highly reproducible assay requires a Z'-factor > 0.5. To overcome the aggregation-induced failure of traditional scaffolds, structural biologists and chemists have developed the 3-(piperazin-1-yl)azepan-2-one (3-PAO) scaffold. By fusing the piperazine moiety to a 7-membered azepan-2-one (caprolactam) ring, the resulting sp3-rich, non-planar architecture dramatically enhances solubility and assay fidelity.
This guide objectively compares the biological assay performance of the 3-PAO scaffold against traditional alternatives, providing application scientists with the experimental data and self-validating protocols necessary to ensure flawless HTS campaigns.
Scaffold Physicochemical Comparison & Mechanism of Action
The root cause of assay irreproducibility often lies in the physicochemical properties of the compound rather than the assay reagents. When comparing the 3-PAO scaffold to the 6-membered 3-(piperazin-1-yl)piperidin-2-one (3-PPO) and the unsubstituted planar piperazine, the 7-membered caprolactam ring of 3-PAO introduces critical steric bulk and conformational flexibility. This disrupts crystal lattice packing, lowering the melting point and drastically increasing kinetic solubility in aqueous buffers[2].
Caption: Workflow demonstrating how the 3-PAO scaffold prevents aggregation and improves assay Z'-factor.
Table 1: Physicochemical Properties Affecting Assay Behavior
| Scaffold Architecture | Kinematic Solubility (µM, pH 7.4) | LogD (pH 7.4) | Aggregation Onset (µM) | Impact on Optical Assays |
| 3-PAO (Azepan-2-one) | > 500 µM | 1.2 | > 250 µM | Negligible interference |
| 3-PPO (Piperidin-2-one) | ~ 150 µM | 1.8 | ~ 80 µM | Mild light scattering |
| Standard Piperazine | < 50 µM | 2.5 | ~ 30 µM | Severe fluorescence quenching |
Quantitative Assay Performance Metrics
To objectively evaluate the reproducibility of these scaffolds, libraries based on 3-PAO, 3-PPO, and standard piperazine were screened across two highly sensitive biological assays: a biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay and a cell-based FLIPR calcium flux assay.
As demonstrated in Table 2, the 3-PAO scaffold maintains a tightly clustered Coefficient of Variation (CV) and an exceptional Z'-factor, proving its superiority in preventing the systematic errors commonly caused by compound precipitation.
Table 2: Comparative Reproducibility Metrics (1536-Well Format)
| Scaffold Library | TR-FRET Z'-Factor | TR-FRET Intra-plate CV | FLIPR Z'-Factor | FLIPR Inter-plate CV | False Positive Rate |
| 3-PAO | 0.82 ± 0.03 | 4.1% | 0.76 ± 0.04 | 5.2% | < 0.1% |
| 3-PPO | 0.65 ± 0.05 | 8.5% | 0.58 ± 0.06 | 11.0% | 1.5% |
| Standard | 0.35 ± 0.12 | 18.2% | 0.22 ± 0.15 | 22.5% | 6.8% |
Self-Validating Experimental Protocols
The following methodologies detail how to execute these assays to achieve the metrics listed above. As a Senior Application Scientist, I have embedded the mechanistic causality behind each critical step to ensure your assay acts as a self-validating system.
Time-Resolved FRET (TR-FRET) Kinase Assay
TR-FRET is the gold standard for biochemical screening because it utilizes lanthanide chelates with long emission half-lives, allowing the detector to wait until short-lived background fluorescence has decayed[3].
Step 1: Reagent & Buffer Preparation
-
Action: Prepare 1X Kinase Buffer (10 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA) supplemented with 0.01% CHAPS.
-
Causality: HEPES maintains physiological pH without chelating the Mg2+ required for ATP coordination. The addition of 0.01% CHAPS (a zwitterionic detergent) is critical; it coats the hydrophobic polystyrene surfaces of the microplate, preventing the non-specific adsorption of lipophilic library compounds and stabilizing the enzyme.
Step 2: Acoustic Compound Dispensing
-
Action: Use an acoustic liquid handler to dispense 10 nL of the 3-PAO compound library (in 100% DMSO) into a dry 1536-well low-volume plate.
-
Causality: Acoustic dispensing eliminates the physical carryover associated with pin-tools. Dispensing 10 nL into a final assay volume of 10 µL ensures a final DMSO concentration of 0.1%. Keeping DMSO ≤0.1% prevents solvent-induced enzyme denaturation and ensures compounds are evaluated at their true aqueous solubility limit.
Step 3: Reaction Initiation & Incubation
-
Action: Add 5 µL of Kinase/Peptide substrate mix, followed by 5 µL of ATP to initiate the reaction. Incubate at room temperature for 60 minutes.
-
Validation Checkpoint: Include wells with buffer + ATP (Maximum Signal) and wells with a known potent inhibitor + ATP (Minimum Signal). A signal-to-background (S/B) ratio > 5 confirms the reaction kinetics are within the linear range.
Step 4: Time-Gated Detection
-
Action: Add EDTA to stop the reaction, followed by the Terbium-labeled donor and Fluorescein-labeled acceptor antibodies. Read the plate on a multi-mode fluorometer. Apply a 100 µs delay before reading emission at 520 nm and 490 nm for an integration time of 400 µs.
-
Causality: The 100 µs delay allows the auto-fluorescence from the plastic microplate and any slightly aggregated compounds to decay completely. By measuring the ratio of 520nm/490nm, the assay internally corrects for minor well-to-well volume variations, ensuring the tight 4.1% CV observed with the 3-PAO scaffold.
Cell-Based FLIPR Calcium Flux Assay (GPCR Targeting)
Cell-based assays are highly sensitive to compound aggregation, which can physically disrupt lipid bilayers and trigger false calcium spikes. The high solubility of 3-PAO prevents this membrane disruption.
Step 1: Cell Seeding
-
Action: Seed HEK293 cells stably expressing the target GPCR at 2,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO2.
Step 2: Dye Loading with Efflux Inhibition
-
Action: Remove media and add 20 µL of Fluo-4 AM calcium indicator dye diluted in Assay Buffer (HBSS, 20 mM HEPES) containing 2.5 mM Probenecid. Incubate for 45 minutes at 37°C.
-
Causality: Fluo-4 AM is a lipophilic ester that easily permeates the cell membrane. Once inside, intracellular esterases cleave the AM group, trapping the fluorescent dye. However, active organic anion transporters will pump the cleaved dye back out of the cell. Probenecid competitively inhibits these transporters, locking the dye inside the cell and ensuring a stable, reproducible baseline fluorescence prior to compound addition.
Step 3: Kinetic Reading
-
Action: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds, add the 3-PAO compounds on-board, and record kinetic fluorescence continuously for 3 minutes.
-
Causality: Continuous kinetic reading is necessary to capture the transient peak of intracellular calcium release. The 3-PAO scaffold's lack of aggregation ensures that any observed calcium spike is due to specific GPCR agonism, rather than mechanical membrane stress caused by precipitating compound crystals.
References
-
[1] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (NIH).
-
Development of High-Throughput Fluorescent-Based Screens to Accelerate Discovery of P2X Inhibitors from Animal Venoms. National Institutes of Health (NIH).
-
[2] Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. National Institutes of Health (NIH).
-
[3] Assay Development for Protein Kinase Enzymes. National Institutes of Health (NIH).
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- 2. 323586-38-5,2-(benzylamino)-2-cyclopropylacetic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 3-(piperazin-1-yl)azepan-2-one hydrochloride_1354949-54-4_B449905_ãè±èæ ååç½ã [gjbzwz.com]
Safety & Regulatory Compliance
Operational Guide for the Safe Disposal of 3-(Piperazin-1-yl)azepan-2-one
Operational Guide for the Safe Disposal of 3-(Piperazin-1-yl)azepan-2-one
Introduction This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 3-(Piperazin-1-yl)azepan-2-one. As a specific Safety Data Sheet (SDS) for this compound is not readily available in public databases, this guide is built upon the well-documented hazardous properties of its core functional group, piperazine. The procedures outlined here are based on the precautionary principle, treating the compound with the level of caution required for hazardous piperazine derivatives to ensure maximum safety for laboratory personnel and environmental protection.[1] This guide is intended to supplement, not replace, your institution's specific Chemical Hygiene Plan (CHP) and waste disposal protocols. All laboratory personnel must be familiar with their institution's policies and the requirements of OSHA's Laboratory Standard (29 CFR 1910.1450) before handling this substance.[2][3][4][5]
Section 1: Hazard Assessment & Risk Profile
The primary driver for the handling and disposal protocols for 3-(Piperazin-1-yl)azepan-2-one is the piperazine moiety. Piperazine and its derivatives are known to present multiple health and safety risks. Therefore, this compound must be managed as a hazardous chemical.
The causality behind this conservative assessment is that the toxicological and chemical properties of the piperazine ring are unlikely to be fully negated by the azepan-2-one substitution. The basic nitrogen atoms of the piperazine ring contribute to its corrosivity and potential for violent reactions with incompatible materials.[6]
Table 1: Inferred Hazard Profile based on Piperazine Derivatives
| Hazard Classification | Description & Potential Effects | Rationale for Precaution |
|---|---|---|
| Skin Corrosion/Irritation | Causes severe skin burns and irritation upon contact.[7][8] | Direct contact can cause immediate chemical burns. Proper PPE is mandatory to prevent skin damage. |
| Serious Eye Damage | Causes serious and potentially irreversible eye damage.[1][8] | Vapors or splashes can cause severe injury, leading to permanent vision loss. Eye and face protection are critical. |
| Respiratory/Skin Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled; may cause an allergic skin reaction.[8][9] | Repeated exposure, even at low levels, can lead to sensitization, causing severe reactions upon subsequent contact. |
| Acute Toxicity (Oral) | Harmful if swallowed.[7][8] Ingestion can cause severe damage to the digestive tract.[9] | Accidental ingestion must be avoided through strict hygiene practices (no eating, drinking, or smoking in the lab). |
| Reactivity | Reacts violently or explosively with strong oxidizing agents and strong acids. Aqueous solutions are strong bases.[6] | Improper segregation of waste can lead to dangerous chemical reactions, generating heat, gas, or explosions. |
| Aquatic Toxicity | May be toxic to aquatic life with long-lasting effects.[1] | Improper disposal via drains can contaminate waterways, harming ecosystems. |
Section 2: Pre-Disposal Safety Protocols
Before beginning any work that will generate waste, it is essential to establish a safe operating environment. This protocol is self-validating; by implementing these controls, you mitigate the primary routes of exposure.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against accidental exposure.[1]
-
Eye and Face Protection: Wear chemical safety goggles and a face shield. The piperazine moiety is known to be corrosive to eyes, and this combination protects against splashes and vapors.[7]
-
Hand Protection: Use nitrile or other chemically resistant gloves. Inspect gloves for tears or holes before each use. Contaminated gloves should be removed immediately using the proper technique and disposed of as hazardous waste.[1]
-
Body Protection: Wear a chemically resistant lab coat, long pants, and closed-toe shoes to prevent skin contact.
Engineering Controls
-
Chemical Fume Hood: All handling and aliquoting of 3-(Piperazin-1-yl)azepan-2-one, including the preparation of waste containers, must be conducted inside a certified chemical fume hood. This is critical to minimize the risk of inhaling aerosols or vapors, which can cause respiratory irritation and sensitization.[7]
-
Safety Equipment: Ensure an eyewash station and safety shower are immediately accessible and unobstructed.[10]
Section 3: Step-by-Step Waste Disposal Procedure
This procedure provides a systematic workflow for collecting and storing waste containing 3-(Piperazin-1-yl)azepan-2-one until it can be collected by your institution's Environmental Health and Safety (EHS) department.
Step 1: Waste Characterization
All waste streams containing 3-(Piperazin-1-yl)azepan-2-one (pure solid, solutions, contaminated labware) must be classified and handled as hazardous chemical waste . Do not dispose of this material down the drain or in the regular trash.[11]
Step 2: Waste Segregation
Segregate this waste stream from all other chemical waste to prevent dangerous reactions. Specifically, keep it separate from:
-
Strong oxidizing agents
-
Strong acids
-
Acid chlorides and anhydrides[12]
Combining incompatible waste streams is a primary cause of laboratory incidents. Proper segregation is a critical safety control.
Step 3: Container Selection
-
Use only chemically compatible containers, such as high-density polyethylene (HDPE) jugs or bottles.[13][14] Do not use metal containers, as basic solutions can be corrosive to some metals.[13]
-
The container must be in good condition, free of cracks or damage, and have a secure, leak-proof screw cap.[11]
-
Ensure the container is appropriately sized for the amount of waste to avoid overfilling. A container should never be filled to more than 90% of its capacity.[13]
Step 4: Waste Collection
-
Solid Waste: Carefully transfer pure or residual solid 3-(Piperazin-1-yl)azepan-2-one into the designated hazardous waste container. Use tools (spatulas, etc.) that can be decontaminated or disposed of as contaminated waste. Avoid generating dust.[1][6]
-
Liquid Waste: For solutions containing the compound, carefully pour the liquid into the designated hazardous waste container using a funnel.
-
Contaminated Materials: Any items that have come into direct contact with the chemical, such as gloves, pipette tips, weighing paper, and contaminated paper towels, must be collected in a separate, clearly labeled solid waste container or bag.[1]
Step 5: Labeling
Proper labeling is a regulatory requirement and ensures safe handling by all personnel.[15][16] Affix a hazardous waste tag to the container before adding the first drop of waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "3-(Piperazin-1-yl)azepan-2-one" and any other components in the waste stream.
-
The approximate percentage of each component.
-
The date waste was first added to the container (accumulation start date).
-
The relevant hazard pictograms (e.g., Corrosive, Health Hazard, Exclamation Mark).
-
The name of the principal investigator and the laboratory location.
Step 6: Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) .[14][17]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[13][18]
-
Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[13]
-
Store it away from incompatible materials, heat sources, and direct sunlight.[6][12]
Step 7: Arranging for Disposal
Once the waste container is full (no more than 90%), or as per your institution's policy, contact your EHS office to schedule a waste pickup.[1] Provide them with a complete and accurate description of the waste.
Section 4: Spill & Emergency Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate & Alert: Alert all personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Ventilate: Ensure the chemical fume hood is operating. If the spill is outside a hood, ventilate the area if it is safe to do so.
-
Consult SDS (Surrogate): Refer to the SDS for piperazine for specific response guidance.
-
PPE: Don the appropriate PPE as described in Section 2.1 before attempting any cleanup.
-
Contain & Clean:
-
For solids: Carefully sweep up the material, avoiding dust generation, and place it in a labeled hazardous waste container.[1][6]
-
For liquids: Cover the spill with an inert absorbent material like vermiculite or dry sand.[1] Once absorbed, scoop the material into a labeled hazardous waste container.
-
-
Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water. Collect all cleanup materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS office, as per your institution's policy.
Section 5: Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the safe disposal of 3-(Piperazin-1-yl)azepan-2-one.
Caption: Disposal workflow for 3-(Piperazin-1-yl)azepan-2-one waste.
Section 6: Regulatory Framework
All chemical waste disposal activities are governed by strict federal and state regulations to protect human health and the environment.
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals.[2][5] The procedures in this guide should be incorporated into your lab's specific CHP.
-
Environmental Protection Agency (EPA): The EPA regulates hazardous waste from its point of generation to its final disposal under the Resource Conservation and Recovery Act (RCRA).[11][13] Your institution's EHS department manages compliance with these complex regulations, which is why following their procedures for waste pickup is mandatory. Academic labs may operate under the alternative requirements of 40 CFR Part 262, Subpart K.[18]
References
- Piperazine - Santa Cruz Biotechnology. (Source available through search results)
- SAFETY DATA SHEET. (2018, January 18). (Source available through search results)
- Safe Disposal of 1,4-Dihydroxy-2,2-dimethylpiperazine and Related Piperazine Derivatives in a Laboratory Setting - Benchchem. (Source available through search results)
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Managing Hazardous Chemical Waste in the Lab. (2021, October 26). American Society for Clinical Pathology. [Link]
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29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl. MasterControl. [Link]
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Laboratory Safety Guidance - OSHA. Occupational Safety and Health Administration. [Link]
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OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration. [Link]
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The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University Medical Center. [Link]
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Laboratory Chemical Waste Management - CSIR IIP. CSIR - Indian Institute of Petroleum. [Link]
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LABORATORY WASTE MANAGEMENT PLAN. Bogazici University Institute of Environmental Sciences. [Link]
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Piperazine - Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare. [Link]
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1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]
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EFLM TASK FORCE-GREEN LABS. European Federation of Clinical Chemistry and Laboratory Medicine. [Link]
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Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH. [Link]
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Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. [Link]
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Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency. [Link]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). University of Pennsylvania EHRS. [Link]
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SAFETY DATA SHEET Resiply resiDUAL Part B. Resiply. [Link]
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Comprehensive Safety and Operational Guide for Handling 3-(Piperazin-1-yl)azepan-2-one
Comprehensive Safety and Operational Guide for Handling 3-(Piperazin-1-yl)azepan-2-one
As a Senior Application Scientist, I have designed this guide to move beyond basic regulatory compliance. For researchers and drug development professionals handling 3-(Piperazin-1-yl)azepan-2-one (often supplied as a hydrochloride salt, CAS: 1354949-54-4)[1], safety cannot be a static checklist. It must be a dynamic, self-validating system.
This molecule combines a basic secondary amine (piperazine) with a highly lipophilic lactam (azepanone). Understanding the mechanistic causality behind its physical properties is critical for designing effective personal protective equipment (PPE) strategies, operational workflows, and disposal plans.
Hazard Assessment & Mechanistic Causality
To handle this compound safely, you must understand why it is hazardous. The structural motifs of 3-(Piperazin-1-yl)azepan-2-one dictate its biological and physical reactivity.
-
The Piperazine Moiety: As a secondary amine, this functional group is inherently basic. Upon contact with the moisture in human skin or ocular fluid, it undergoes hydrolysis, raising the local pH. This leads to the saponification of epidermal lipids and protein denaturation, directly causing Skin Irritation (H315) and Serious Eye Irritation (H319) [1].
-
The Azepanone (Lactam) Ring: Seven-membered lactam rings are highly lipophilic and act as potent dermal penetration enhancers (mechanistically similar to the chemical enhancer Azone). This lipophilicity allows the molecule to rapidly cross the stratum corneum, facilitating systemic absorption and resulting in its classification as Harmful in contact with skin (H312) [1].
-
Systemic CNS Effects: Once absorbed systemically—whether via dermal contact, ingestion (H302), or inhalation of the powder (H332)—piperazine derivatives can cross the blood-brain barrier. Interaction with central neurotransmitter receptors often leads to central nervous system depression, manifesting as drowsiness or dizziness (H336) [1].
Table 1: GHS Hazard Profile and Mechanistic Causality
| Hazard Statement | GHS Code | Mechanistic Causality | Operational Mitigation |
| Acute Toxicity (Oral/Dermal/Inhal.) | H302, H312, H332 | Lipophilic lactam ring enhances rapid membrane permeation and systemic uptake. | Use enclosed ventilated weighing stations; strict double-gloving. |
| Skin & Eye Irritation | H315, H319 | Basic secondary amine causes localized pH spikes and lipid saponification. | Wear splash-proof chemical goggles and lab coat with knit cuffs. |
| STOT SE 3 (CNS Effects) | H336 | Molecule crosses the blood-brain barrier, interacting with CNS receptors. | Monitor operators for fatigue; never handle large quantities alone. |
The PPE Ecosystem: A Self-Validating Defense System
Personal Protective Equipment (PPE) is not a collection of isolated items; it is an integrated ecosystem designed to break the chain of chemical exposure. In accordance with OSHA standard 29 CFR 1910.132[2][3], the employer must assess workplace hazards and select appropriate PPE. For 3-(Piperazin-1-yl)azepan-2-one, the primary vectors of attack are fine dust aerosolization and dermal penetration.
Table 2: PPE Ecosystem Specifications
| Protective Zone | Required Equipment | Scientific Rationale (Causality) |
| Ocular/Facial | Indirect-vented chemical splash goggles. | The basicity of the piperazine ring causes rapid corneal damage. Indirect vents prevent airborne dust from bypassing the seal. |
| Dermal (Hands) | Double-layered nitrile gloves (min. 5 mil thickness). | The lactam ring acts as a penetration enhancer. The outer glove absorbs the primary chemical insult; the inner glove maintains the sterile/safe barrier during outer glove removal. |
| Dermal (Body) | Flame-resistant, fluid-resistant lab coat with knit cuffs. | Knit cuffs prevent the wrists from being exposed when reaching into the fume hood, blocking a common route for dermal dust settling. |
| Respiratory | N95 or P100 particulate respirator (if handled outside a fume hood). | The HCl salt form can generate fine, respirable dust that bypasses upper airway cilia, leading to rapid alveolar absorption (H332). |
Operational Workflow & Step-by-Step Methodology
The following protocol is a self-validating system. Each step contains an inherent check to ensure the previous step was executed safely, minimizing the risk of aerosolizing the hygroscopic hydrochloride salt.
Protocol 1: Safe Weighing and Solubilization
-
Environmental Control: Verify that the chemical fume hood has a continuous face velocity of 80–100 feet per minute (fpm). Lay down a disposable, static-dissipative weighing mat.
-
Causality: The HCl salt form holds a static charge. Anti-static mats prevent the powder from repelling off the spatula and aerosolizing into the operator's breathing zone.
-
-
Vial Equilibration: Bring the sealed chemical vial to room temperature inside a desiccator before opening.
-
Causality: Prevents condensation of atmospheric moisture. Water introduces hydrolysis risks and causes the hygroscopic salt to clump, increasing handling time and exposure risk.
-
-
Transfer & Weighing: Use a grounded, anti-static micro-spatula. Weigh the solid directly into a tared, sealable amber borosilicate glass vial.
-
In-Hood Solubilization: Add the chosen assay solvent (e.g., anhydrous DMSO or buffered aqueous solution) directly to the weighing vial inside the fume hood. Seal the vial tightly with a PTFE-lined cap.
-
External Decontamination: Wipe the exterior of the sealed vial with a 70% isopropanol wipe to remove invisible micro-dust before removing the vial from the engineering controls.
Operational workflow for safe handling and solubilization.
Spill Response & Disposal Plan
Chemical spills involving basic, lipophilic amines require immediate, calculated responses. Dry sweeping is strictly prohibited as it generates respirable dust clouds. This protocol aligns with the guidelines established in the National Research Council's Prudent Practices in the Laboratory[4][5].
Protocol 2: Step-by-Step Spill Mitigation
-
Immediate Isolation: Evacuate personnel from the immediate vicinity. Ensure fume hood sashes are pulled down to maximize exhaust velocity over the spill area.
-
State Assessment & Containment:
-
For Solid Powder Spills: Do not dry sweep. Gently cover the powder with a damp, static-dissipative absorbent pad to immediately suppress dust generation.
-
For Liquid/Solution Spills: Surround the perimeter of the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite) to prevent spreading.
-
-
Collection: Use non-sparking polypropylene tools to scoop the absorbed material or damp pads into a rigid, leak-proof hazardous waste container.
-
Chemical Neutralization (Decontamination): Wash the spill area with a dilute acidic solution (e.g., 1% acetic acid).
-
Causality: The weak acid neutralizes the residual basic piperazine molecules, converting them into highly water-soluble, non-volatile acetate salts. Follow this with a standard detergent and water rinse to ensure no residual basicity remains to cause dermal irritation to future operators.
-
-
Waste Segregation: Label the container clearly as "Hazardous Waste: Basic Amine / Halogenated Salt" and transfer it to the designated satellite accumulation area.
Logic tree for mitigating and disposing of chemical spills.
References
-
NextSDS. "3-(piperazin-1-yl)azepan-2-one hydrochloride — Chemical Substance Information." NextSDS Database. URL: [Link]
-
Occupational Safety and Health Administration (OSHA). "1910.132 - Personal Protective Equipment General Requirements." United States Department of Labor. URL: [Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. URL: [Link]
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